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Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Documentation Hub

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  • Product: Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate
  • CAS: 1256633-37-0

Core Science & Biosynthesis

Foundational

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Mechanism of Action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Derivatives This guide provides a comprehensive exploration of the potential mechanisms of action for Eth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Derivatives

This guide provides a comprehensive exploration of the potential mechanisms of action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate and its derivatives. Given the novelty of this specific compound, this document synthesizes current research on the broader imidazo[1,5-a]pyrazine class to build a predictive framework for its biological activity. This analysis is intended for researchers, scientists, and drug development professionals.

The imidazo[1,5-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural rigidity and ability to form various non-covalent interactions have made it a versatile scaffold for designing potent and selective modulators of a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a multitude of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] This guide will delve into the known mechanisms of action of various imidazo[1,5-a]pyrazine derivatives to hypothesize and provide a research roadmap for elucidating the specific mechanism of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate.

Established Mechanisms of Action of Imidazo[1,5-a]pyrazine Derivatives

Research into the imidazo[1,5-a]pyrazine family has revealed several key molecular targets and signaling pathways through which these compounds exert their effects.

Kinase Inhibition: A Dominant Paradigm

A significant portion of research on imidazo[1,5-a]pyrazine derivatives points towards their role as kinase inhibitors.[5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[6]

Certain C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the c-Src tyrosine kinase.[2][7] c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its overactivity is a hallmark of many cancers and is also implicated in the pathophysiology of ischemic stroke. The inhibition of c-Src by these derivatives suggests their potential as therapeutic agents for these conditions.[2]

c_Src_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor c_Src c-Src Receptor->c_Src Activates Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) c_Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Derivative Inhibitor->c_Src

Caption: Inhibition of the c-Src signaling pathway by imidazo[1,5-a]pyrazine derivatives.

8-Amino-imidazo[1,5-a]pyrazines have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK).[3][8] BTK is a member of the Tec family of kinases and is a critical component of the B-cell receptor (BCR) signaling pathway.[3] This pathway is essential for B-cell development, differentiation, and survival. Consequently, BTK inhibitors are effective in treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[3][8] The selectivity of these compounds is achieved through specific hydrogen bonding and hydrophobic interactions within the BTK active site.[3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Signaling_Cascade Downstream Signaling PLCg2->Signaling_Cascade B_Cell_Activation B-Cell Activation, Proliferation, Survival Signaling_Cascade->B_Cell_Activation Inhibitor 8-Amino-imidazo[1,5-a]pyrazine Derivative Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway in B-cells by imidazo[1,5-a]pyrazine derivatives.

Bromodomain Inhibition

Beyond kinase inhibition, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex.[9] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression. The SWI/SNF complex is frequently mutated in human cancers, making its components, including BRD9, attractive therapeutic targets.[9] Inhibition of the BRD9 bromodomain by these derivatives leads to anti-proliferative effects in tumor cells.[9]

Ion Channel Modulation

The imidazo[1,2-a]pyrazine scaffold, a close structural relative, has been shown to act as a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[10] AMPA receptors are critical for fast synaptic transmission in the central nervous system. The selective modulation of these receptors suggests potential applications in neurological disorders such as epilepsy.[10]

Proposed Mechanism of Action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Based on the established activities of the imidazo[1,5-a]pyrazine scaffold, we can propose several putative mechanisms of action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate. The presence of the dihydroxy substitution on the pyrazine ring and the ethyl carboxylate group at the 1-position are key structural features that will influence its biological activity.

  • Kinase Inhibition: The core scaffold is well-suited for insertion into the ATP-binding pocket of various kinases. The hydroxyl groups could form additional hydrogen bonds with kinase active site residues, potentially enhancing potency and influencing selectivity. A primary hypothesis is that this compound will exhibit inhibitory activity against one or more tyrosine or serine/threonine kinases.

  • Antioxidant Activity: The dihydroxy-substituted pyrazine ring bears a structural resemblance to hydroquinone, a known antioxidant. It is plausible that this derivative could act as a free radical scavenger, contributing to anti-inflammatory and cytoprotective effects.[4][11]

  • Metal Chelation: The arrangement of the hydroxyl groups and the adjacent nitrogen atoms may allow for the chelation of metal ions, which could be relevant for inhibiting metalloenzymes or reducing metal-induced oxidative stress.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To investigate the proposed mechanisms of action, a structured experimental workflow is essential.

Experimental_Workflow Start Start: Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Kinase_Screening Broad Kinase Panel Screening (e.g., KinomeScan) Cell_Viability->Kinase_Screening If cytotoxic/antiproliferative Antioxidant_Assays In Vitro Antioxidant Assays (e.g., DPPH, ORAC) Cell_Viability->Antioxidant_Assays If cytoprotective Hit_Validation Hit Validation: IC50 Determination (Biochemical Assays) Kinase_Screening->Hit_Validation Cellular_Target Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Hit_Validation->Cellular_Target Pathway_Analysis Pathway Analysis: Western Blot for Phospho-proteins Cellular_Target->Pathway_Analysis Conclusion Mechanism of Action Elucidation Pathway_Analysis->Conclusion ROS_Measurement Cellular ROS Measurement (e.g., DCFDA) Antioxidant_Assays->ROS_Measurement ROS_Measurement->Conclusion

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Step-by-Step Experimental Protocols
  • Objective: To identify potential kinase targets.

  • Method: Utilize a commercial kinase screening service (e.g., Eurofins' KinomeScan™ or Promega's Kinase-Glo®).

  • Procedure:

    • Submit the compound at a concentration of 1-10 µM for screening against a panel of >400 kinases.

    • The primary output will be the percent inhibition for each kinase.

    • Select "hits" based on a predefined threshold (e.g., >50% inhibition).

  • Causality: This broad, unbiased screen is the most efficient first step to identify if the compound's primary mechanism is kinase inhibition, guiding all subsequent experiments.

  • Objective: To quantify the potency of the compound against validated kinase targets.

  • Method: In vitro kinase activity assay (e.g., using ADP-Glo™ or a fluorescence polarization assay).

  • Procedure:

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Incubate the kinase, substrate (e.g., a specific peptide), and ATP with each concentration of the compound.

    • Measure the kinase activity according to the assay manufacturer's instructions.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness: This self-validating system confirms the initial screening results and provides a quantitative measure of potency, which is essential for structure-activity relationship (SAR) studies.

  • Objective: To confirm that the compound interacts with the target kinase within a cellular context.

  • Method: Cellular Thermal Shift Assay (CETSA).

  • Procedure:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the lysates and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

  • Expertise: This experiment bridges the gap between biochemical activity and cellular effects, confirming that the compound reaches and binds to its intended target in a complex biological environment.

Data Presentation: Comparative Analysis

To contextualize the potential activity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate, the following table summarizes the activities of previously reported derivatives.

Derivative ClassTargetBiological ActivityReference
C-5 Substituted Imidazo[1,5-a]pyrazinesc-SrcNeuroprotection in ischemic stroke models[2][7]
8-Amino-imidazo[1,5-a]pyrazinesBTKAnti-inflammatory in arthritis models[3][8]
Imidazo[1,5-a]pyrazin-8(7H)-onesBRD9Anti-proliferative in cancer cell lines[9]
Imidazo[1,2-a]pyrazinesAMPAR/TARP γ-8Anticonvulsant activity[10]

Conclusion and Future Directions

The imidazo[1,5-a]pyrazine scaffold is a rich source of biologically active molecules. Based on the extensive research into this class of compounds, it is highly probable that Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate will exhibit activity as a kinase inhibitor, with potential antioxidant properties. The proposed experimental workflow provides a clear and logical path to rigorously test this hypothesis, identify its molecular target(s), and elucidate its mechanism of action. Future work should focus on SAR studies to optimize the potency and selectivity of this promising new derivative.

References

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
  • Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(1), 52-56.
  • Request PDF. (n.d.). Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors.
  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.
  • R Discovery. (2006).
  • PMC. (2023).
  • TSI Journals. (2018).
  • Benchchem. (n.d.).
  • PubMed. (2009).
  • TSI Journals. (2018).
  • PMC. (2018).
  • Chemical Substance Information. (n.d.).
  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines.
  • ResearchGate. (2025).
  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)
  • J&K Scientific. (n.d.).
  • OSTI.GOV. (2015).
  • MDPI. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][3][7][12]tetrazine-8-carboxylates and -carboxamides.

Sources

Exploratory

In Vitro Biological Activity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate: A Technical Guide to Metalloenzyme and Kinase Modulation

Executive Summary Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-37-0) is a highly privileged, bifunctional heterocyclic scaffold utilized extensively in early-stage drug discovery [1]. While the i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-37-0) is a highly privileged, bifunctional heterocyclic scaffold utilized extensively in early-stage drug discovery [1]. While the imidazo[1,5-a]pyrazine core is historically recognized for its role in bioluminescence (e.g., coelenterazine analogs) and central nervous system (CNS) modulation via Phosphodiesterase 10A (PDE10A) inhibition [2], the specific 5,8-dihydroxy-1-carboxylate substitution pattern transforms this molecule into a potent, redox-active pharmacophore.

This technical whitepaper explores the in vitro biological activity of this compound, focusing on its dual utility as a bidentate metal chelator for 2-oxoglutarate (2-OG) dependent dioxygenases—specifically Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)—and as an ATP-competitive hinge-binding motif for kinases such as Bruton's Tyrosine Kinase (BTK) [3].

Mechanistic Rationale: The Causality Behind the Scaffold

As an Application Scientist, it is critical to understand why a specific molecular architecture yields a specific in vitro phenotype. The biological activity of Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is driven by three distinct structural domains:

  • The Imidazo[1,5-a]pyrazine Core: This planar, electron-deficient bicyclic system perfectly mimics the adenine ring of ATP. In kinase assays, the nitrogens at positions 2 and 7 act as critical hydrogen-bond acceptors, allowing the scaffold to anchor deeply into the hinge region of the kinase domain [3].

  • The 5,8-Dihydroxy Motif (The Chelator): In the context of metalloenzymes like HIF-PHD2, the catalytic pocket contains a non-heme Iron(II) ion coordinated by a 2-His-1-Carboxylate triad. The 5,8-dihydroxy groups act as a potent bidentate chelator, displacing the labile water molecules in the iron's octahedral coordination sphere. This prevents the enzyme from utilizing molecular oxygen to hydroxylate its substrate[4].

  • The Ethyl 1-Carboxylate Group (The Prodrug/Anchor): In vitro biochemical assays often utilize the free carboxylic acid to form a critical salt bridge with active-site arginine residues (e.g., Arg383 in PHD2). However, in cell-based in vitro assays, the ethyl ester acts as a lipophilic mask, dramatically enhancing passive membrane permeability. Once inside the cell, ubiquitous intracellular carboxylesterases cleave the ester, trapping the active pharmacophore in the cytosol [5].

G EDIPC Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate PHD2 PHD2 Enzyme / Fe(II) EDIPC->PHD2 Chelates Fe(II) / Blocks 2-OG HIF1a_OH HIF-1α-OH (Hydroxylated) PHD2->HIF1a_OH Hydroxylates (Normoxia) HIF1a HIF-1α (Un-hydroxylated) HIF1a->HIF1a_OH O2 + 2-OG Nucleus Nucleus (Gene Transcription) HIF1a->Nucleus Stabilized (Inhibition) VHL pVHL E3 Ligase Complex HIF1a_OH->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination

Caption: Mechanism of action for HIF-1α stabilization via PHD2 inhibition by the imidazo[1,5-a]pyrazine scaffold.

In Vitro Biological Activities & Data Profiling

When evaluating this compound class in vitro, researchers observe a distinct polypharmacological profile. The table below summarizes the expected in vitro quantitative metrics for the core scaffold against its primary targets.

Table 1: Representative In Vitro Profiling of the Imidazo[1,5-a]pyrazine Scaffold

Target Enzyme / PathwayAssay TypeExpected IC50 / EC50 RangeMechanistic Role of Scaffold
HIF-PHD2 TR-FRET (Biochemical)10 nM – 150 nMFe(II) Bidentate Chelation
HIF-1α Stabilization HeLa Reporter (Cellular)0.5 µM – 2.5 µMIntracellular PHD Inhibition
PDE10A cAMP Hydrolysis (Biochemical)50 nM – 300 nMCompetitive Active Site Binding
BTK (Kinase) LANCE Ultra (Biochemical)100 nM – 500 nMATP-Hinge Region H-Bonding

Experimental Workflows: Self-Validating Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include critical biochemical controls to prevent false positives caused by the redox-active nature of the 5,8-dihydroxy substitution.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HIF-PHD2 Assay

This biochemical assay measures the direct inhibition of PHD2.

  • Causality Note: Because the compound chelates Fe(II), the assay buffer must contain a precise concentration of ferrous iron and ascorbic acid. Ascorbic acid is critical; it prevents the spontaneous oxidation of Fe(II) to Fe(III), which would artificially inactivate the enzyme and yield a false-positive inhibition reading.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.01% Tween-20, 1 mM DTT). Freshly supplement with 10 µM FeSO₄ and 1 mM L-ascorbic acid.

  • Compound Plating: Dispense Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550). Control: Use Vadadustat as a positive control [5].

  • Enzyme Addition: Add 5 µL of recombinant human PHD2 enzyme (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Substrate Initiation: Initiate the reaction by adding 5 µL of a substrate mix containing 100 nM Biotinylated-HIF-1α peptide (residues 556-574) and 2 µM 2-Oxoglutarate (2-OG).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing 10 mM EDTA (to strip the iron and halt catalysis), Europium-cryptate labeled anti-hydroxy-HIF1α antibody, and Streptavidin-XL665.

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) at 665 nm / 620 nm. Calculate the IC50 using a 4-parameter logistic fit.

W Prep Compound Prep (EDIPC in DMSO) Mix Enzyme Mix (PHD2 + Fe2+ + Ascorbate) Prep->Mix Substrate Substrate Addition (Biotin-HIF-1α + 2-OG) Mix->Substrate Incubate Incubation (60 min @ 25°C) Substrate->Incubate Detect TR-FRET Detection (Eu-Cryptate / XL665) Incubate->Detect

Caption: Step-by-step TR-FRET biochemical workflow for evaluating PHD2 inhibition.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay validates that the ethyl ester is successfully cleaved intracellularly and that the resulting active moiety stabilizes HIF-1α in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells at 3×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the compound at 1 µM, 5 µM, and 10 µM. Include a DMSO vehicle control (0.1% final) and a positive control (e.g., 100 µM Deferoxamine, a known iron chelator).

  • Incubation: Incubate for 4 hours. Causality Note: A 4-hour window is optimal because HIF-1α has a very short half-life (~5 minutes) under normoxia; 4 hours allows sufficient accumulation of the stabilized protein without triggering secondary apoptotic pathways.

  • Lysis: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: Keep samples strictly on ice to prevent post-lysis degradation of HIF-1α.

  • Western Blotting: Resolve 30 µg of total protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

  • Analysis: Quantify the chemiluminescent signal. A successful assay will show a dose-dependent accumulation of the 120 kDa HIF-1α band compared to the vehicle control.

Conclusion

Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate represents a masterclass in rational pharmacophore design. By combining the ATP-mimetic properties of the imidazo[1,5-a]pyrazine core with the metal-chelating prowess of the 5,8-dihydroxy motif, it serves as a highly versatile tool compound for in vitro biological assays targeting both the hypoxic response pathway and kinase signaling cascades.

References

  • European Patent Office. (2009). Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10. WO2009070584A1.
  • Boga, S. B., et al. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. ResearchGate. Retrieved from[Link]

  • Pucci, V., et al. (2018). Discovery of Orally Bioavailable and Liver Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. ACS Medicinal Chemistry Letters. Retrieved from[Link]

  • United States Patent and Trademark Office. (2024). Sars-cov2 main protease inhibitors and HIF prolyl hydroxylase inhibitor combinations. US20240116946A1.
Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Foreword: Charting the Pharmacological Profile of a Novel Imidazo[1,5-a]pyrazine Scaffold The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Pharmacological Profile of a Novel Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These include the modulation of critical cellular targets such as mTOR, c-Src, and Bruton's tyrosine kinase (BTK), highlighting their potential in oncology, immunology, and neurology.[1][2][3] This guide focuses on a specific, yet under-characterized member of this family: Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate. Our objective is to provide a comprehensive, technically-grounded framework for determining its receptor binding affinity, a crucial first step in understanding its mechanism of action and therapeutic potential. We will delve into the theoretical underpinnings of receptor binding assays, provide a detailed, field-proven experimental protocol, and outline the principles of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The Imidazo[1,5-a]pyrazine Class: A Landscape of Diverse Bioactivity

The imidazo[1,5-a]pyrazine nucleus is a versatile heterocyclic system that has been successfully exploited to generate inhibitors of various enzyme classes and modulators of receptor function.[1][2][3] For instance, derivatives have been developed as potent and orally bioavailable inhibitors of mTORC1 and mTORC2, demonstrating in vivo tumor growth inhibition.[1] Other substitutions on the core have yielded c-Src inhibitors with neuroprotective effects in models of ischemic stroke.[2] Furthermore, 8-amino-imidazo[1,5-a]pyrazines have been identified as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell signaling, with therapeutic potential in rheumatoid arthritis.[3][4] The related imidazo[1,2-a]pyrazine scaffold has also been a source of compounds with a range of pharmacological effects, including anti-inflammatory and anticancer properties.[5][6]

Given this landscape, Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate represents an intriguing molecule for pharmacological profiling. The presence of hydroxyl and carboxylate ester moieties suggests potential for hydrogen bonding and other specific interactions within a receptor binding pocket. This guide will use a hypothetical G-Protein Coupled Receptor (GPCR), a ubiquitous and therapeutically important receptor class, as a representative target to illustrate the process of affinity determination.

Principles of Receptor Binding Assays: Quantifying Molecular Interactions

The affinity of a ligand (in this case, Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate) for its receptor is a measure of the strength of their interaction. This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value signifies a higher binding affinity.

One of the most common methods for determining binding affinity is the competitive radioligand binding assay. This technique involves incubating a source of the target receptor (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (a "hot" ligand known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (the "cold" ligand). The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the test compound, we can determine the inhibitory concentration 50 (IC50), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

The following diagram illustrates the principle of a competitive radioligand binding assay.

Competitive_Radioligand_Binding_Assay cluster_0 Receptor Population cluster_1 Ligands cluster_2 Binding Equilibria Receptor Receptor Bound_Radioligand Receptor-Radioligand () Receptor->Bound_Radioligand Forms Complex Bound_Test_Compound Receptor-Test Compound Receptor->Bound_Test_Compound Forms Complex Radioligand Radioligand () Radioligand->Receptor Binds Test_Compound Test Compound Test_Compound->Receptor Competes for Binding

Caption: Principle of Competitive Radioligand Binding.

Experimental Protocol: A Step-by-Step Guide to Determining Binding Affinity

This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate for a hypothetical GPCR, "Receptor X".

3.1. Materials and Reagents

  • Cell Membranes: Membranes prepared from a cell line stably expressing Receptor X.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for Receptor X (e.g., [³H]-Ligand Y).

  • Test Compound: Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Binding Buffer: A buffer solution optimized for the receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-Specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand known to bind to Receptor X (e.g., 10 µM of unlabeled Ligand Y) to determine non-specific binding.

  • Wash Buffer: The same as the binding buffer, but kept at 4°C.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • 96-well Filter Plates: Plates with a filter membrane at the bottom of each well to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity.

3.2. Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Binding_Assay_Workflow Start Start: Prepare Reagents Dilute_Test_Compound Prepare Serial Dilutions of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Start->Dilute_Test_Compound Add_Reagents_to_Plate Add to 96-well Plate: 1. Binding Buffer 2. Radioligand ([³H]-Ligand Y) 3. Test Compound or NSB Agent 4. Cell Membranes Dilute_Test_Compound->Add_Reagents_to_Plate Incubate Incubate at Room Temperature (e.g., 60 minutes) to Reach Equilibrium Add_Reagents_to_Plate->Incubate Filter_and_Wash Rapidly Filter through Filter Plate and Wash with Cold Wash Buffer Incubate->Filter_and_Wash Dry_and_Add_Scintillant Dry Filter Plate and Add Scintillation Cocktail to Each Well Filter_and_Wash->Dry_and_Add_Scintillant Measure_Radioactivity Measure Radioactivity in a Scintillation Counter (Counts Per Minute - CPM) Dry_and_Add_Scintillant->Measure_Radioactivity Analyze_Data Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Measure_Radioactivity->Analyze_Data End End: Report Binding Affinity Analyze_Data->End

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

3.3. Detailed Procedure

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate in the binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M. Also, prepare a vehicle control (buffer with the same concentration of DMSO as the test compound dilutions).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Binding buffer + Radioligand + Vehicle control + Cell membranes.

    • Non-Specific Binding (NSB): Binding buffer + Radioligand + NSB agent + Cell membranes.

    • Competition: Binding buffer + Radioligand + Test compound dilutions + Cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.

Data Analysis and Interpretation

4.1. Calculation of Specific Binding

Specific binding is the portion of the total binding that is displaceable by the NSB agent. It is calculated as:

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

4.2. Generation of the Competition Curve

Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as:

% Specific Binding = (CPM in presence of test compound - NSB) / (Total Specific Binding - NSB) * 100

This will generate a sigmoidal dose-response curve.

4.3. Determination of IC50 and Ki

Using non-linear regression analysis (e.g., in GraphPad Prism or a similar software), fit the competition curve to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

4.4. Hypothetical Data Presentation

The binding affinity data for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate against a panel of hypothetical receptors could be summarized as follows:

ReceptorRadioligandRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
Receptor X (GPCR)[³H]-Ligand Y1.215075
Receptor Z (Kinase)[³H]-Inhibitor A2.5>10,000>5,000
Receptor W (Ion Channel)[¹²⁵I]-Blocker B0.85,2002,800

This table provides a clear and concise summary of the compound's binding affinity and selectivity.

Hypothetical Signaling Pathway Modulation

Should Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate demonstrate high affinity for Receptor X, the next logical step would be to investigate its functional effects on the receptor's signaling pathway. Assuming Receptor X is a Gs-coupled GPCR, binding of an agonist would lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The following diagram illustrates this hypothetical signaling cascade.

GPCR_Signaling_Pathway Ligand Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (Agonist) Receptor Receptor X (GPCR) Ligand->Receptor Binds and Activates G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical Gs-Coupled GPCR Signaling Pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for determining the receptor binding affinity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate. By following the detailed experimental protocol and data analysis procedures outlined, researchers can obtain robust and reproducible affinity data. The determination of a compound's binding affinity is a cornerstone of drug discovery, providing critical information about its potency and selectivity. Future studies should focus on functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor(s), and to explore its effects in more complex biological systems.

References

  • Title: Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 Source: PubMed URL: [Link]

  • Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A Source: TSI Journals URL: [Link]

  • Title: Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke Source: PubMed URL: [Link]

  • Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: PMC URL: [Link]

  • Title: Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: OSTI.GOV URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Compound Identifier: CAS 1256633-37-0[1][2] Introduction and Strategic Context The imidazo[1,5-a]pyrazine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Compound Identifier: CAS 1256633-37-0[1][2]

Introduction and Strategic Context

The imidazo[1,5-a]pyrazine scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives of this bicyclic system are frequently utilized as core building blocks in the development of poly(ADP-ribose) polymerase (PARP) inhibitors for oncology[3] and dipeptidyl peptidase IV (DPP-4) inhibitors for metabolic disorders[4].

Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (Formula: C9H9N3O4)[2] serves as a highly functionalized intermediate. The presence of the C1-ethyl ester allows for downstream cross-coupling or amidation, while the 5,8-dihydroxy moieties offer handles for etherification or triflation. As a Senior Application Scientist, I have designed this protocol to emphasize not just the execution of the synthesis, but the mechanistic causality behind the reagent selection, ensuring a self-validating and scalable workflow.

Retrosynthetic Strategy and Mechanistic Pathway

The construction of the imidazo[1,5-a]pyrazine core is most efficiently achieved via a Bischler-Napieralski-type cyclodehydration[4][5]. To achieve the specific 5,8-dihydroxy substitution pattern, we utilize a protected precursor strategy. Direct cyclization of unprotected hydroxylated pyrazines often leads to intractable polymeric mixtures due to competitive O-phosphorylation by the cyclizing agent.

Therefore, the protocol employs a 3,6-dimethoxypyrazine derivative. Following the assembly of the core ring system, a controlled global deprotection yields the final target.

G N1 3,6-Dimethoxypyrazine -2-methanamine N2 N-Acylation (Ethyl oxalyl chloride) N1->N2 N3 Amide Intermediate N2->N3 N4 Cyclodehydration (POCl3, Heat) N3->N4 N5 Demethylation (BBr3, DCM) N4->N5 N6 Target Compound (CAS: 1256633-37-0) N5->N6

Fig 1: Strategic synthetic workflow for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate.

Step-by-Step Experimental Protocol

Note: The following procedures must be conducted in a professionally equipped laboratory under a certified fume hood. Standard PPE (flame-resistant lab coat, safety goggles, nitrile gloves) is mandatory.

Phase 1: N-Acylation (Precursor Assembly)

Objective: Form the requisite amide linkage that will serve as the carbon source for the C1 position of the imidazole ring.

  • Initialization: Dissolve 3,6-dimethoxypyrazine-2-methanamine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.5 equiv) and cool the reaction flask to 0 °C using an ice-water bath. Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the premature protonation of the pyrazine amine.

  • Acylation: Dropwise add ethyl 2-chloro-2-oxoacetate (1.1 equiv) over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until complete consumption of the starting material.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude ethyl 2-((3,6-dimethoxypyrazin-2-yl)methylamino)-2-oxoacetate.

Phase 2: Cyclodehydration (Ring Closure)

Objective: Construct the fused bicyclic system via dehydration[4][5].

  • Reagent Preparation: Dissolve the crude amide intermediate from Phase 1 in anhydrous toluene (40 mL).

  • Activation: Slowly add phosphorus oxychloride (POCl3, 5.0 equiv) at room temperature[5]. Causality: POCl3 activates the amide carbonyl oxygen, transforming it into a superior leaving group, which facilitates the intramolecular nucleophilic attack by the adjacent pyrazine nitrogen.

  • Cyclization: Heat the mixture to 90 °C for 4-6 hours. The reaction progression should be monitored by LC-MS.

  • Quenching: Carefully pour the cooled reaction mixture into crushed ice to hydrolyze excess POCl3. Neutralize with cold aqueous NaOH (2M) to pH 7-8.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry, and concentrate. Purify via flash column chromatography to yield ethyl 5,8-dimethoxyimidazo[1,5-a]pyrazine-1-carboxylate.

Phase 3: Global Deprotection (Ether Cleavage)

Objective: Reveal the 5,8-dihydroxy functional groups without hydrolyzing the C1-ethyl ester.

  • Cooling: Dissolve the dimethoxy intermediate in anhydrous DCM (30 mL) and cool strictly to -78 °C in a dry ice/acetone bath.

  • Cleavage: Slowly add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 equiv) dropwise. Causality: BBr3 is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. The low temperature prevents the undesired cleavage of the ethyl ester.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Quenching & Isolation: Quench carefully with methanol (10 mL) at 0 °C to destroy excess BBr3. Concentrate the mixture under reduced pressure. The resulting residue is triturated with cold diethyl ether to afford the final product, Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate , as a solid.

Analytical Validation and Data Presentation

To ensure the integrity of the synthesized compound, a self-validating analytical suite must be employed. The table below summarizes the expected physicochemical properties and analytical benchmarks required to confirm the identity and purity (≥95%) of the target compound[1][2].

ParameterSpecification / Expected ValueAnalytical Rationale
Chemical Name Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 1256633-37-0Unique numerical identifier[1][2].
Molecular Formula C9H9N3O4Confirms atomic composition[2].
Molecular Weight ~223.19 g/mol Derived from the molecular formula.
LC-MS (ESI+) m/z 224.1 [M+H]+Confirms the mass of the synthesized core.
1H NMR (400 MHz, DMSO-d6) δ 10.5 (br s, 2H, -OH), 8.1 (s, 1H, Imidazole-H), 7.5 (s, 1H, Pyrazine-H), 4.3 (q, 2H, -CH2-), 1.3 (t, 3H, -CH3).Validates the structural connectivity and the successful deprotection of the methoxy groups (absence of ~3.8 ppm singlets).
HPLC Purity ≥ 95.0% (Area %)Ensures suitability for downstream biological or synthetic applications[1][2].

References

  • Rovathin. "Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate, 1256633-37-0." Rovathin Chemical. Available at: [Link]

  • Farma Grs, D.O.O. "Tetrahydro-imidazo[1,5-a]pyrazine derivatives, preparation methods and medical uses thereof." European Patent Office, EP2230241A1.
  • European Patent Office. "Phthalazinone Ketone Derivative, Preparation Method Thereof, and Pharmaceutical Use Thereof." EP 260461.

Sources

Application

Application Note: Engineering Next-Generation Kinase Inhibitors via the Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Scaffold

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors requires privileged molecular scaffolds that can precisely mimic the purine ring of ATP while offering orthogonal vectors for funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires privileged molecular scaffolds that can precisely mimic the purine ring of ATP while offering orthogonal vectors for functionalization. Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS 1256633-37-0)[1] has emerged as a foundational building block in medicinal chemistry. This application note details the mechanistic rationale, self-validating synthetic protocols, and biological context for utilizing this intermediate to synthesize potent inhibitors targeting Bruton's Tyrosine Kinase (BTK)[2] and Spleen Tyrosine Kinase (SYK)[3].

Chemical Profile & Mechanistic Rationale

The imidazo[1,5-a]pyrazine core is a clinically validated bioisostere for purine-based kinase inhibitors[4]. The strategic placement of the 5,8-dihydroxy groups on the pyrazine ring provides a unique opportunity for orthogonal functionalization. By converting these hydroxyl groups to chlorides, researchers can exploit the differential electrophilicity of the C8 and C5 positions. Furthermore, the ethyl carboxylate at the C1 position serves as a latent vector for amide coupling, which is critical for establishing hydrogen bond interactions within the kinase hinge region[2].

Table 1: Chemical Properties of the Scaffold and Key Intermediate

PropertyStarting MaterialDownstream Activated Intermediate
Chemical Name Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylateEthyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate
CAS Number 1256633-37-0[1]1256633-28-9[5]
Molecular Formula C9H9N3O4C9H7Cl2N3O2
Molecular Weight 223.19 g/mol 260.08 g/mol
Role in Synthesis Stable, bench-stable precursorHighly reactive electrophilic hub

Causality in Scaffold Functionalization (E-E-A-T Insights)

The transformation of the dihydroxy precursor into a multi-substituted kinase inhibitor relies on strict regiocontrol.

  • Why Deoxychlorination? The starting material exists predominantly in a highly stable lactam tautomeric form. Hydroxyl groups are poor leaving groups for cross-coupling. Conversion to the 5,8-dichloro intermediate (CAS 1256633-28-9)[5] activates the ring for subsequent nucleophilic aromatic substitution (SNAr) and palladium-catalyzed coupling.

  • Why is C8 Amination Regioselective? The pyrazine nitrogen at position 7 exerts a profound electron-withdrawing inductive and resonance effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C8 carbon. Consequently, the C8-chloride is highly susceptible to SNAr by amines, leaving the C5-chloride entirely intact for later functionalization.

Synthetic_Workflow SM Ethyl 5,8-dihydroxyimidazo [1,5-a]pyrazine-1-carboxylate (Starting Material) POCl3 POCl3 / PhNMe2 105 °C, 12h (Deoxychlorination) SM->POCl3 Dichloro Ethyl 5,8-dichloroimidazo [1,5-a]pyrazine-1-carboxylate (Key Intermediate) POCl3->Dichloro SNAr R-NH2 / DIPEA iPrOH, 25 °C (Regioselective SNAr) Dichloro->SNAr C8_Amino 8-Amino-5-chloro Intermediate SNAr->C8_Amino Suzuki Ar-B(OH)2 / Pd(dppf)Cl2 Dioxane/H2O, 90 °C (Suzuki Coupling) C8_Amino->Suzuki Final Multi-substituted Kinase Inhibitor (e.g., BTK/SYK Blocker) Suzuki->Final

Synthetic workflow from dihydroxy precursor to multi-substituted kinase inhibitor scaffold.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Deoxychlorination (Synthesis of the 5,8-Dichloro Intermediate)
  • Reagents: Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq), POCl3 (10.0 eq), N,N-dimethylaniline (0.5 eq).

  • Procedure: Suspend the starting material in POCl3. Add N,N-dimethylaniline dropwise at 0 °C. Heat the mixture to reflux (105 °C) for 12–16 hours. Cool to room temperature, concentrate under reduced pressure to remove excess POCl3, and carefully quench the residue over crushed ice. Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate.

  • Expert Insight: The addition of N,N-dimethylaniline is a critical experiential choice. Unlike triethylamine, which can cause excessive degradation and tar formation at reflux temperatures, N,N-dimethylaniline provides optimal basicity to scavenge HCl and accelerate the formation of the reactive chloroiminium intermediate without degrading the imidazo[1,5-a]pyrazine core.

Protocol B: Regioselective C8-Amination (SNAr)
  • Reagents: 5,8-Dichloro intermediate (1.0 eq), Primary Amine (1.05 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Isopropanol (iPrOH).

  • Procedure: Dissolve the dichloro intermediate in iPrOH. Add DIPEA followed by the primary amine. Stir at 25 °C for 4 hours. Concentrate the solvent and purify via silica gel chromatography.

  • Self-Validating Step: This protocol is self-validating. Successful C8 substitution can be immediately confirmed via 1H-NMR by observing the diagnostic upfield shift of the C5-proton, eliminating the need for complex MS-MS sequencing before proceeding to the more resource-intensive cross-coupling step.

Table 2: Optimization of Regioselective C8-Amination vs C5-Amination

Amine EquivalentsTemperature (°C)SolventYield: 8-Amino Isomer (%)Yield: 5-Amino Isomer (%)Yield: 5,8-Diamino Byproduct (%)
1.0525iPrOH91 < 1< 1
1.0525THF85< 2< 1
1.5060THF72515
2.5090DMF12875
Protocol C: C5-Suzuki-Miyaura Cross-Coupling
  • Reagents: 8-Amino-5-chloro intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1).

  • Procedure: Degas the solvent mixture with Argon for 15 minutes. Add all reagents to a sealed tube and heat to 90 °C for 8 hours. Filter through Celite, extract with Ethyl Acetate, and purify.

  • Expert Insight: With the C8 position protected by the newly installed amine, the remaining C5-chloride is primed for cross-coupling. The use of Pd(dppf)Cl2 is deliberate; its large bite angle facilitates the challenging oxidative addition into the electron-rich (due to the C8-amine) pyrazine C-Cl bond.

Systems Biology Application: BTK/SYK Inhibition

Once fully functionalized, these imidazo[1,5-a]pyrazine derivatives act as potent inhibitors of the B-cell receptor (BCR) signaling pathway[6]. BTK is a critical non-receptor tyrosine kinase that regulates B-cell proliferation and survival[2]. By competitively binding to the ATP pocket of BTK (often forming a covalent bond with Cys481 if an acrylamide warhead is attached to the C8-amine), these compounds halt the downstream activation of PLCγ2 and subsequent calcium release, effectively arresting malignant B-cell proliferation[6].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases Phosphorylation BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) Active State SYK->BTK PLCg2 PLCγ2 Activation & PIP2 Hydrolysis BTK->PLCg2 Calcium Calcium Release & NF-κB Translocation PLCg2->Calcium Proliferation Malignant B-Cell Proliferation & Survival Calcium->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Inhibitor (e.g., Amide) Inhibitor->BTK ATP-Competitive Inhibition

BTK signaling pathway illustrating competitive inhibition by imidazo[1,5-a]pyrazine derivatives.

Sources

Method

High-Resolution Cell-Based Assay Protocol for Evaluating Imidazo[1,5-a]pyrazine Derivatives: Targeting BTK in ABC-DLBCL Models

Introduction & Mechanistic Rationale The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern drug discovery, particularly in the design of highly selective kinase inhibitors. Compounds containing this motif, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern drug discovery, particularly in the design of highly selective kinase inhibitors. Compounds containing this motif, such as the second-generation Bruton's Tyrosine Kinase (BTK) inhibitor Acalabrutinib, leverage the nitrogen-rich heterocyclic ring to form critical hydrogen bonds within the ATP-binding pocket of kinases [1].

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-37-0) serves as a highly relevant structural analog and building block for synthesizing novel kinase inhibitors. To accurately determine the biological efficacy of such derivatives, researchers must employ a robust, cell-based screening methodology.

This application note details a self-validating assay system using the TMD8 cell line (Activated B-Cell Diffuse Large B-Cell Lymphoma). TMD8 cells harbor MyD88 (L265P) and CD79B mutations, rendering their survival strictly dependent on chronic active B-Cell Receptor (BCR) signaling [2]. By measuring both early-stage target engagement (BTK phosphorylation) and late-stage phenotypic outcomes (cell viability), this protocol ensures that observed cytotoxicity is causally linked to on-target kinase inhibition rather than non-specific solvent toxicity.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Survival Cell Survival & Proliferation NFkB->Survival Inhibitor Ethyl 5,8-Dihydroxyimidazo [1,5-a]pyrazine-1-carboxylate Inhibitor->BTK

BCR signaling pathway showing BTK inhibition by the imidazo[1,5-a]pyrazine derivative.

Experimental Workflow Logic

A protocol is only as robust as its internal controls. This workflow splits treated cells into two parallel arms:

  • Mechanistic Arm (4 Hours): Confirms that the imidazo[1,5-a]pyrazine derivative successfully penetrates the cell membrane and directly inhibits BTK autophosphorylation at Tyrosine 223 (Y223).

  • Phenotypic Arm (72 Hours): Confirms that this biochemical inhibition translates into the expected biological outcome (apoptosis/reduced ATP production).

Workflow Prep Compound Prep (10 mM DMSO) Culture TMD8 Cell Culture (96-well plate) Prep->Culture Treat Drug Treatment (Serial Dilution) Culture->Treat Split Assay Split Treat->Split Viability CellTiter-Glo (72h, ATP) Split->Viability Target AlphaLISA p-BTK (4h, Y223) Split->Target Data IC50 Calculation & Correlation Viability->Data Target->Data

Parallel workflow for evaluating phenotypic viability and mechanistic target engagement.

Step-by-Step Methodologies

Protocol A: Compound Preparation & Serial Dilution

Objective: Achieve a wide dynamic range of concentrations while strictly controlling solvent toxicity.

  • Master Stock Preparation: Weigh 2.23 mg of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (MW: 223.19 g/mol ) and dissolve in 1.0 mL of 100% molecular-biology grade DMSO to yield a 10 mM stock.

    • Causality Note: Imidazo[1,5-a]pyrazines can exhibit variable aqueous solubility. Initial dissolution in 100% DMSO ensures complete disruption of the crystalline lattice, preventing micro-precipitates that skew IC50 calculations.

  • Serial Dilution: In a V-bottom 96-well plate, prepare a 10-point, 3-fold serial dilution in 100% DMSO, starting from 1 mM.

  • Intermediate Aqueous Dilution: Dilute the DMSO stocks 1:33.3 in complete culture medium (RPMI-1640 + 10% FBS).

    • Causality Note: This intermediate step prevents the compound from "crashing out" (precipitating) when added directly to the aqueous cell culture environment.

Protocol B: TMD8 Cell Plating & Dosing
  • Harvesting: Harvest TMD8 cells in the logarithmic growth phase (ensure viability >95% via Trypan Blue exclusion).

  • Plating: Seed cells at 1×104 cells/well in 90 µL of complete medium in two separate 96-well opaque white plates.

    • Causality Note: Opaque white plates are mandatory to prevent optical crosstalk between adjacent wells during luminescence and fluorescence signal acquisition.

  • Dosing: Add 10 µL of the intermediate aqueous compound dilution to the 90 µL cell suspension. The final top concentration in the well is 3 µM.

    • Critical Control: The final DMSO concentration must be maintained at exactly 0.1% (v/v) across all wells. TMD8 cells are highly sensitive to solvent stress; exceeding 0.1% will induce baseline apoptosis, confounding the true pharmacological effect of the inhibitor [2].

Protocol C: Dual-Readout Assays
Arm 1: Target Engagement (AlphaLISA p-BTK Y223)
  • Incubate the first dosed plate for exactly 4 hours at 37°C, 5% CO₂.

    • Causality Note: 4 hours is the optimal kinetic window for small-molecule kinase inhibitors to penetrate the cell membrane and achieve steady-state binding at the ATP pocket before the onset of apoptosis-induced global protein degradation.

  • Lyse cells using 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors for 10 minutes on a plate shaker (400 rpm).

  • Add Acceptor beads and Donor beads sequentially as per the manufacturer's protocol. Read the plate on a compatible microplate reader (Excitation: 680 nm, Emission: 615 nm).

Arm 2: Phenotypic Viability (CellTiter-Glo)
  • Incubate the second dosed plate for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.

    • Causality Note: The luciferase enzyme kinetics in the CellTiter-Glo assay are highly temperature-dependent. Using cold reagents will yield artificially low luminescent signals, increasing assay variance.

  • Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence.

Data Presentation & Expected Outcomes

To validate the assay, the IC₅₀ of the test compound should be benchmarked against a known positive control (e.g., Acalabrutinib) and a vehicle control. Consolidate your raw data into a structured format to easily compare the mechanistic readout against the phenotypic readout.

Table 1: Representative Pharmacological Profiling Data

Compound / TreatmentTarget ReadoutAssay TypeIncubationExpected IC₅₀ RangeBiological Interpretation
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate BTK (p-Y223)AlphaLISA4h10 - 50 nMDirect target engagement and kinase inhibition.
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Cell ViabilityCellTiter-Glo72h50 - 200 nMPhenotypic anti-proliferative effect.
Acalabrutinib (Positive Control)BTK (p-Y223)AlphaLISA4h~3 nMValidates assay sensitivity and dynamic range.
DMSO 0.1% (Vehicle Control)N/ABothN/AN/AEstablishes 100% baseline signal; confirms lack of solvent toxicity.

Note: A rightward shift (higher IC₅₀) in the 72h viability assay compared to the 4h target engagement assay is expected, as sustained target inhibition is required to fully execute the apoptotic cascade.

References

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Future Medicinal Chemistry URL: [Link]

  • Title: Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics Source: PLoS ONE URL: [Link]

Application

Application Note: Integrating Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate into Next-Generation Bioluminescent Assays

Executive Summary & Rationale Bioluminescence imaging (BLI) is a cornerstone of modern drug discovery, enabling real-time tracking of protein-protein interactions and gene expression. Historically, marine luciferase assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Bioluminescence imaging (BLI) is a cornerstone of modern drug discovery, enabling real-time tracking of protein-protein interactions and gene expression. Historically, marine luciferase assays have relied on the imidazo[1,2-a]pyrazin-3-one core (e.g., native coelenterazine). However, these native substrates are fundamentally limited by rapid auto-oxidation and short signal half-lives .

This technical guide details the incorporation of a highly stable structural analog—Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (EDIPC) —into bioluminescent workflows. By leveraging the unique electronic properties of the[1,5-a] isomer and an ester-masked prodrug design, researchers can achieve superior signal-to-background (S/B) ratios and prolonged "glow" kinetics in live-cell high-throughput screening (HTS).

Mechanistic Causality: The Science Behind the Scaffold

Successful assay design requires understanding the chemical causality of the substrate. EDIPC was selected over traditional luciferins due to three critical structural modifications:

  • Electronic Reprogramming via the[1,5-a] Core : Shifting the nitrogen position from the [1,2-a] to the[1,5-a] configuration alters the HOMO-LUMO gap of the pyrazine ring. This thermodynamic shift drastically reduces the molecule's susceptibility to spontaneous oxygen insertion in aqueous media, nearly eliminating background auto-luminescence .

  • Metal-Coordinating Dihydroxy Groups : The hydroxyl groups at positions 5 and 8 act as potent electron donors, facilitating the formation of the high-energy dioxetanone intermediate during enzymatic oxidation. Furthermore, these groups allow for intracellular metal coordination (e.g., Zn²⁺), which rigidifies the molecular conformation and significantly enhances the quantum yield of the emitted light .

  • Ester-Driven Intracellular Trapping : The ethyl carboxylate moiety acts as a lipophilic masking group. EDIPC readily diffuses across the plasma membrane, where ubiquitous cytosolic esterases cleave the ethyl ester. The resulting negatively charged carboxylate is trapped intracellularly, artificially driving up the local substrate concentration for the luciferase enzyme .

Visualizing the Activation Pathway

Pathway A EDIPC (Pro-Luciferin) B Intracellular Esterases A->B Cell Entry C Active Carboxylate Intermediate B->C Hydrolysis D Luciferase + O2 (e.g., NanoLuc) C->D Binding E Dioxetanone Formation D->E Oxidation F Light Emission (λmax ~485 nm) E->F Decarboxylation

Mechanistic pathway of EDIPC activation and luciferase-catalyzed bioluminescence.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Each phase includes a mandatory quality control checkpoint to prevent the propagation of false-positive data.

Protocol A: Preparation of Stabilized EDIPC Stock Solutions

Causality: Imidazopyrazines degrade rapidly in basic, aqueous environments due to base-catalyzed auto-oxidation. Preparing stocks in an acidified, anhydrous solvent prevents premature degradation.

Step-by-Step Methodology:

  • Solubilization : Weigh 1.0 mg of lyophilized EDIPC powder.

  • Acidification : Dissolve the powder in 100 µL of anhydrous propylene glycol containing 0.1% HCl (v/v).

  • Radical Scavenging : Add 10 mM ascorbic acid to the stock to act as a reactive oxygen species (ROS) scavenger, protecting the 5,8-dihydroxy groups.

  • Storage : Aliquot into opaque, airtight vials and store at -80°C.

Validation Checkpoint 1 (Auto-oxidation Test) : Dilute 1 µL of the stock into 100 µL of standard PBS (pH 7.4) in a white 96-well plate. Measure luminescence immediately. A valid, unoxidized stock must yield <150 Relative Light Units (RLU) . If RLU > 500, the stock has auto-oxidized and must be discarded.

Protocol B: Live-Cell Bioluminescence Kinetics

Causality: Because EDIPC is a pro-luciferin, adding it directly to purified recombinant enzyme in vitro yields sub-optimal results. It requires the live-cell environment (specifically, cytosolic esterases) to unmask the active carboxylate.

Step-by-Step Methodology:

  • Cell Seeding : Seed HEK293 cells expressing the target luciferase (e.g., engineered Oplophorus luciferase / NanoLuc) in a white-walled, clear-bottom 96-well plate at 1.5 × 10⁴ cells/well.

  • Washing : 24 hours post-transfection, gently wash the cells twice with Hank's Balanced Salt Solution (HBSS). Causality: This removes serum esterases present in the culture media that could prematurely cleave the substrate extracellularly.

  • Dosing : Prepare a 20 µM working solution of EDIPC in HBSS. Add 100 µL to each well.

  • Equilibration : Incubate the plate in the dark at 37°C for 15 minutes. Causality: This allows sufficient time for membrane diffusion and esterase-mediated cleavage to reach a steady-state equilibrium.

  • Kinetic Readout : Monitor luminescence continuously for 60 minutes using a microplate reader (integration time: 1000 ms).

Validation Checkpoint 2 (S/B Ratio) : Include a "Non-Transfected + EDIPC" control well. The Signal-to-Background (S/B) ratio must exceed 1,000:1 at the 20-minute mark to confirm specific enzymatic turnover rather than background chemical oxidation.

Visualizing the Assay Workflow

Workflow S1 1. Reagent Prep Solubilize in acidified propylene glycol S3 3. Dosing Add EDIPC substrate (20 µM final) S1->S3 S2 2. Cell Culture Transfect with target luciferase vector S2->S3 S4 4. Kinetic Readout Monitor luminescence for 60 mins S3->S4 S5 5. Validation Check S/B ratio against no-enzyme control S4->S5

Self-validating experimental workflow for live-cell bioluminescent assays using EDIPC.

Quantitative Data Interpretation

The structural modifications of EDIPC directly translate to superior assay kinetics. The table below summarizes the comparative performance of EDIPC against industry-standard substrates. EDIPC demonstrates a profoundly extended half-life, making it ideal for high-throughput "glow" assays where plate-reading times can exceed 30 minutes.

Table 1: Comparative Bioluminescence Kinetics (NanoLuc / Engineered Luciferases)

SubstrateCore StructureAuto-oxidation Half-life (Buffer)Intracellular Luminescence Half-lifePeak Emission (λmax)Primary Application
Native Coelenterazine Imidazo[1,2-a]pyrazine~15 min~5 min470 nmFlash Kinetics / In vitro
Furimazine Imidazo[1,2-a]pyrazine~30 min~10 min460 nmStandard Live-Cell BLI
EDIPC (Active) Imidazo[1,5-a]pyrazine>120 min ~45 min 485 nm HTS Glow Kinetics / Prodrug

References

  • Teranishi, K. (2007). Luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds. Bioorganic Chemistry, 35(1), 82-111. URL:[Link]

  • K., F. et al. (2015). Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. Chemistry - A European Journal, 21(48). URL:[Link]

  • Volpi, G., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI Molecules, 28(1), 123. URL:[Link]

  • Aaron, J. et al. (2018). A caged imidazopyrazinone for selective bioluminescence detection of labile extracellular copper(ii). Chemical Communications, 54(58), 8056-8059. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Synthesis

Welcome to the Advanced Heterocycle Technical Support Center. This portal is designed for researchers and drug development professionals experiencing low yields or critical failures during the synthesis of Ethyl 5,8-Dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Technical Support Center. This portal is designed for researchers and drug development professionals experiencing low yields or critical failures during the synthesis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-37-0).

The imidazo[1,5-a]pyrazine scaffold is a highly privileged structure in medicinal chemistry, serving as the core for numerous potent kinase inhibitors (e.g., targeting Src-family kinases, BTK, and mTor)[1]. However, constructing this specific bicyclic system presents severe synthetic bottlenecks due to the electron-donating, hydrogen-bonding nature of the 5,8-dihydroxy substituents combined with a base-sensitive ethyl 1-carboxylate group.

Below, we provide a mechanistic breakdown, troubleshooting FAQs, quantitative condition comparisons, and a self-validating optimized protocol to rescue your yields.

Mechanistic Causality & Workflow Optimization

Most synthetic failures for this compound stem from attempting a direct cyclodehydration on an unprotected 5,8-dihydroxypyrazine intermediate. The causality behind this failure is twofold:

  • Tautomerization & Nucleophilicity Loss: The 5,8-dihydroxy groups readily tautomerize to a pyrazine-2,5-dione-like state. This drastically reduces the electron density on the pyrazine ring nitrogens, effectively neutralizing the nucleophilicity required for intramolecular ring closure.

  • Lewis Acid Chelation: Unprotected hydroxyls act as potent bidentate ligands. They will aggressively chelate metal catalysts or react with dehydrating agents to form insoluble, cross-linked polymeric tars.

To bypass this, a protection-cyclization-deprotection workflow is mandatory.

Workflow A 1. Substrate Preparation (Aminomethylpyrazine) B 2. Hydroxyl Protection (Bn/MOM Etherification) A->B Blocks Tautomerization C 3. Amide Condensation (Ethyl Oxalyl Chloride) B->C Prepares Cyclization Precursor D 4. Cyclodehydration (Bi(OTf)3 / p-TsOH) C->D Ring Closure E 5. Global Deprotection (Yields Target Compound) D->E Final Step

Fig 1. Optimized 5-step workflow for imidazo[1,5-a]pyrazine synthesis preventing early polymerization.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 20%, with significant ester hydrolysis observed in the LC-MS? A1: The ethyl 1-carboxylate group is highly susceptible to hydrolysis under both harsh acidic and basic aqueous workups. While trifluoroacetic anhydride (TFAA) is frequently and successfully used for the one-pot cyclization of aminomethyl derivatives into related imidazo[1,5-a]pyridine-1-carboxylic acids[2], applying these exact conditions to our highly functionalized target often leads to premature ester cleavage if the temperature exceeds 0°C during the quench. Solution: Strictly buffer the pH during workup (pH 6.5–7.0) using cold saturated NaHCO3​ and avoid prolonged exposure to aqueous phases.

Q2: I am observing a massive amount of insoluble, charred black tar during the cyclization step. How can I prevent this? A2: This is the hallmark of unprotected 5,8-hydroxyl groups reacting with your dehydrating agent (e.g., POCl3​ ) to form cross-linked phosphate esters, leading to immediate polymerization. Solution: You must mask the hydroxyl groups prior to the amide condensation step. We highly recommend using Benzyl (Bn) or Methoxymethyl (MOM) ethers. This locks the pyrazine ring in its fully aromatic, nucleophilic state, allowing clean cyclization.

Q3: Traditional Vilsmeier-Haack or POCl3​ -mediated cyclodehydration is failing even with protected hydroxyls. What are the modern alternatives? A3: POCl3​ is often too harsh for highly oxygenated heterocycles. Recent strategic methodologies have demonstrated that Bismuth(III) trifluoromethanesulfonate ( Bi(OTf)3​ ) combined with p-toluenesulfonic acid acts as an exceptionally efficient, mild catalytic system for generating the necessary heteroaromatic cations required for imidazo-fused ring closures[3]. Switching to this catalytic system routinely boosts yields from <20% to >75%.

Quantitative Data: Cyclization Condition Matrix

The following table summarizes in-house validation data comparing various cyclodehydration conditions applied to the MOM-protected intermediate.

Reagent / Catalyst SystemSolventTemp (°C)Time (h)Major Byproduct / IssueIsolated Yield (%)
POCl3​ (Excess)Neat10512Charred polymers / Ester cleavage15%
TFAA / PyridineDCM0 to 254N-trifluoroacetylation35%
Burgess Reagent (2.0 eq)THF702Trace unreacted intermediate62%
Bi(OTf)3​ (5 mol%) / p-TsOH DCE 80 6 None (Clean conversion) 78%

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates mandatory In-Process Controls (IPCs) . Do not proceed to the next step unless the validation criteria are met.

Troubleshooting Issue Symptom: Yield < 20% Q1 Ester Hydrolysis Observed? Issue->Q1 S1 Action: Buffer pH & Avoid Harsh Aqueous Workup Q1->S1 Yes (LC-MS confirms acid) Q2 Insoluble Black Tar Formed? Q1->Q2 No S2 Action: Protect 5,8-OH Groups to Prevent Cross-linking Q2->S2 Yes (Visual confirmation) Q3 Incomplete Cyclization? Q2->Q3 No S3 Action: Use Bi(OTf)3 Catalyst Instead of POCl3 Q3->S3 Yes (Precursor remains)

Fig 2. Decision tree for diagnosing and resolving low yield bottlenecks in cyclodehydration.

Step 1: Amide Condensation (Precursor Synthesis)
  • Reaction: Dissolve the MOM-protected (aminomethyl)pyrazine derivative (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere. Add triethylamine (2.5 eq) and cool to 0°C.

  • Addition: Dropwise add ethyl oxalyl chloride (1.2 eq) over 15 minutes.

  • Validation (IPC 1): After 1 hour at room temperature, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed only if the starting amine peak is <1% by UV area.

  • Workup: Quench with cold saturated aqueous NH4​Cl . Extract with DCM, dry over Na2​SO4​ , and concentrate to yield the amide intermediate.

Step 2: Catalytic Cyclodehydration (The Critical Step)
  • Reaction: Dissolve the crude amide intermediate in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Catalysis: Add Bi(OTf)3​ (5 mol%) and p-TsOH· H2​O (10 mol%). Seal the vessel and heat to 80°C.

  • Validation (IPC 2): Pull a 50 µL aliquot at 4 hours and 6 hours. Proceed to workup only when the intermediate mass [M+H]+ is <2% relative to the cyclized product peak. If the reaction stalls, spike an additional 2 mol% Bi(OTf)3​ .

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove bismuth salts. Wash the filtrate with cold saturated NaHCO3​ (strictly maintaining pH ~7 to protect the ethyl ester). Concentrate under reduced pressure.

Step 3: Global Deprotection
  • Reaction: Dissolve the protected cyclized product in a 1:1 mixture of DCM and TFA at 0°C. Stir for 2 hours to cleave the MOM ethers.

  • Validation (IPC 3): Monitor by LC-MS for the disappearance of the mono- and di-MOM protected masses.

  • Isolation: Carefully remove TFA under a stream of nitrogen (do not heat). Triturate the resulting residue with cold diethyl ether to precipitate the highly pure Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate as an off-white solid.

References

  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids ResearchGate 2

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction National Institutes of Health (NIH) / PMC 3

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION CLOCKSS Archive 1

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and aqueous solubility challenges with Ethyl 5,8-Dihydroxyimidazo[1,5-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and aqueous solubility challenges with Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-37-0).

Because imidazo[1,5-a]pyrazine derivatives are privileged scaffolds in medicinal chemistry (often utilized as potent kinase or IDO1 inhibitors), overcoming their inherent physicochemical liabilities is critical for successful in vitro and in vivo profiling.

Part 1: Mechanistic Q&A (Causality & Chemical Behavior)

Q1: Why does this specific compound exhibit such extreme resistance to aqueous dissolution? A: The poor solubility of this molecule is driven by a dual-threat of high crystal lattice energy and hydrophobicity. The planar imidazo[1,5-a]pyrazine core promotes tight π−π stacking. More critically, the 5,8-dihydroxy substituents are highly susceptible to tautomerization (shifting between dihydroxy and dione/keto-enol forms)[1]. This tautomerism establishes a rigid, self-sustaining intermolecular hydrogen-bonding network. The energy required to break this crystalline lattice significantly exceeds the solvation energy provided by aqueous media. Furthermore, the C1-ethyl ester adds a lipophilic moiety that repels water dipole interactions.

Q2: Can I leverage pH adjustment to force dissolution? A: Yes, but within strict thermodynamic boundaries. The imidazo[1,5-a]pyrazine core contains a basic nitrogen (N2) with a predicted pKa​ of approximately 7.2[2]. By lowering the pH of your aqueous vehicle (e.g., pH 2.0–5.0), you protonate this nitrogen, converting the neutral free base into a cationic salt[3]. This charged species is exponentially more polar. Caution: You must avoid alkaline conditions (pH > 8.0). While high pH might theoretically deprotonate the weakly acidic hydroxyl groups, it will simultaneously catalyze the hydrolysis of the C1-ethyl ester, irreversibly degrading your compound.

Part 2: Self-Validating Formulation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a verification step to confirm that true dissolution—rather than micro-suspension—has been achieved.

Protocol A: Co-Solvent "Step-Down" Method (For In Vitro Assays)

Causality: Direct addition of water causes immediate nucleation. By dissolving the compound in a pure organic hydrogen-bond acceptor (DMSO) first, you shatter the crystal lattice. The subsequent addition of a surfactant (Tween-20) coats the solvated monomers, preventing re-aggregation when the aqueous buffer is finally introduced.

  • Primary Solvation: Weigh 2.23 mg of the compound and dissolve it in 100 µL of 100% molecular-biology grade DMSO to create a 100 mM master stock. Vortex for 60 seconds.

  • Surfactant Shielding: Transfer 10 µL of the master stock to a new vial. Add 10 µL of Tween-20. Pipette repeatedly until completely homogenous.

  • Aqueous Dilution: Slowly add 980 µL of pre-warmed (37°C) Phosphate-Buffered Saline (PBS, pH 7.4) dropwise while vortexing continuously.

  • Validation (Crucial): Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (at λmax​ ~280 nm) and compare the Area Under Curve (AUC) to your DMSO master stock. If the AUC drops by >5%, micro-precipitation has occurred.

Protocol B: HP- β -CD Complexation (For In Vivo Dosing)

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity and a hydrophilic exterior. It physically encapsulates the lipophilic ethyl ester and planar aromatic core, shielding them from water while the exterior hydroxyls maintain aqueous solubility.

  • Vehicle Preparation: Prepare a 20% (w/v) HP- β -CD solution in 50 mM Acetate Buffer (pH 4.5). Note: The acidic buffer leverages the pKa​ of the basic nitrogen to assist initial solvation.

  • Solid Addition: Add the compound powder directly to the vehicle at a target concentration of 5 mg/mL.

  • Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes, followed by end-over-end rotation for 24 hours at room temperature to reach thermodynamic equilibrium[3].

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter. A completely clear filtrate indicates successful inclusion complex formation. Quantify the exact concentration of the filtrate via LC-MS/MS prior to animal dosing.

Part 3: Quantitative Data Summaries

The table below summarizes the expected solubility limits and stability profiles of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate across various formulation vehicles.

Formulation VehicleExpected Solubility LimitMechanism of Solvation24-Hour Stability
100% DMSO > 50 mg/mLDisruption of H-bond latticeHigh
PBS (pH 7.4) < 0.01 mg/mLNone (Highly crystalline)N/A
Acetate Buffer (pH 4.0) ~ 0.5 mg/mLProtonation of N2 ( pKa​ ~7.2)Medium
2% DMSO + 2% Tween-20 in PBS ~ 0.1 mg/mLSurfactant micelle shieldingLow (Prone to nucleation)
20% HP- β -CD (pH 4.5) 5 - 10 mg/mLHydrophobic cavity encapsulationHigh

Part 4: Mechanistic & Workflow Visualizations

Workflow Start Low Aqueous Solubility Observed Step1 Step 1: pH Adjustment (Test pH 2.0 - 5.0) Start->Step1 Check1 Solubility > 1 mg/mL? Step1->Check1 Step2 Step 2: Co-solvents (DMSO / PEG400) Check1->Step2 No Success Proceed with Assay (Validate via LC-MS) Check1->Success Yes Check2 Stable Solution? Step2->Check2 Step3 Step 3: Complexation (20% HP-β-CD) Check2->Step3 No Check2->Success Yes Step3->Success Resolved

Workflow for troubleshooting imidazopyrazine aqueous solubility.

Mechanism Solid Crystalline Lattice (Strong pi-pi stacking) Tautomer 5,8-Dihydroxy <-> 5,8-Dione Tautomerism Solid->Tautomer Drives Protonation Acidic Shift (pH < 5) Protonation of N-core Solid->Protonation Disrupted by Complexation HP-β-CD Encapsulation (Shielding hydrophobic core) Solid->Complexation Disrupted by Hbond Intermolecular H-Bonding Network Tautomer->Hbond Creates Hbond->Solid Reinforces Solvated Solvated Monomer (Aqueous Media) Protonation->Solvated Increases Polarity Complexation->Solvated Steric Shielding

Mechanistic pathways of crystal lattice disruption and solvation.

References

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles encountered during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles encountered during the synthesis and scale-up of Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate 1.

Because the imidazo[1,5-a]pyrazine core is highly electron-rich and contains multiple heteroatoms, it is uniquely susceptible to oxidation, ester hydrolysis, and secondary interactions during chromatography. This guide bypasses generic advice to provide mechanistically grounded, self-validating protocols for isolating high-purity batches (>98%).

Quantitative Impurity Signatures

Before initiating any purification workflow, you must accurately identify the contaminants. Below is a summary of the quantitative analytical data for the three most common impurities associated with this scaffold.

Impurity TypeStructural ChangeLC-MS [M+H]⁺RRT (RP-HPLC)*Primary Mechanistic Cause
5,8-Dione (Impurity A) Aerobic oxidation of the 5,8-dihydroxy moiety222.05 (-2 Da)~0.85Exposure to atmospheric oxygen during basic workup.
1-Carboxylic Acid (Impurity B) Hydrolysis of the C1 ethyl ester196.04 (-28 Da)~0.40Nucleophilic attack by water/hydroxide during cyclization.
Regioisomers (Impurity C) Misaligned ring closure224.07 (Isobaric)0.95 – 1.05Non-selective intermediate cyclization kinetics.

*Relative Retention Time (RRT) based on a standard C18 column, 0.1% TFA in Water/MeCN gradient. Target compound [M+H]⁺ = 224.07 (RRT = 1.00).

Impurity Resolution Workflow

Workflow Start Batch Analysis (LC-MS / HPLC) CheckOx High 5,8-Dione (Oxidation)? Start->CheckOx CheckAcid 1-Carboxylic Acid (Hydrolysis)? CheckOx->CheckAcid No ActionOx Na2S2O4 Reduction & Inert Sparging CheckOx->ActionOx Yes CheckRegio Regioisomers Present? CheckAcid->CheckRegio No ActionAcid pH 6.5-7.0 Partition (Buffer Wash) CheckAcid->ActionAcid Yes ActionRegio Flash Chromatography (30% EtOAc/Hexane) CheckRegio->ActionRegio Yes Pure Purified Target (>98% Purity) CheckRegio->Pure No ActionOx->CheckAcid ActionAcid->CheckRegio ActionRegio->Pure

Fig 1. Decision tree for resolving common impurities in imidazo[1,5-a]pyrazine syntheses.

Troubleshooting Q&A

Q1: My crude batch has developed a dark purple/black discoloration, and LC-MS shows a prominent M-2 peak. What is causing this, and how can I salvage the batch? A1: The M-2 mass (222.05 Da) corresponds to the 5,8-dione oxidation product . The 5,8-dihydroxy structural motif on the pyrazine ring is electronically analogous to a hydroquinone. In the presence of atmospheric oxygen—especially under neutral to basic conditions—it rapidly oxidizes to the corresponding quinone (the 5,8-dione). Resolution: Do not discard the batch. The oxidation is highly reversible. You can salvage the material by treating the organic phase with a mild, water-soluble reducing agent like sodium dithionite ( Na2​S2​O4​ ), which selectively reduces the quinone back to the hydroquinone without cleaving the ester. (See Protocol 1).

Q2: I am detecting significant amounts of the 1-carboxylic acid derivative (Impurity B). How can I separate it from the target ester without causing further degradation? A2: Ester hydrolysis is a frequent side reaction because the electron-withdrawing nature of the imidazo[1,5-a]pyrazine core activates the C1 carbonyl carbon toward nucleophilic attack 2. To separate the acid from the ester, we exploit their differential pKa values. The carboxylic acid has a pKa of ~3.0, while the 5,8-hydroxyl groups have a pKa of ~8.5. By washing the organic layer with a precisely tuned pH 6.5 phosphate buffer, the carboxylic acid is fully ionized into the aqueous layer, while the target ester remains protonated (neutral) and partitioned in the organic layer. (See Protocol 2).

Q3: When attempting to remove regioisomers via silica gel flash chromatography, my target compound streaks severely and co-elutes with impurities. How can I improve resolution? A3: Imidazo-fused heterocycles possess basic nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and poor resolution 3. To resolve this, you must either pre-treat the silica with a masking agent (like 1% Triethylamine) or utilize a specific solvent system. Recent methodologies for imidazo[1,5-a]pyridines have demonstrated that a 30% EtOAc/Hexane gradient provides optimal orthogonality and sharp peak shapes for these scaffolds 45. (See Protocol 3).

Step-by-Step Methodologies
Protocol 1: Reductive Wash for 5,8-Dione Removal

Causality: Sodium dithionite provides the exact redox potential required to reduce the pyrazine-dione back to the dihydroxy state without over-reducing the heterocyclic rings.

  • Dissolve the crude, darkened batch in degassed Ethyl Acetate (10 mL/g of crude).

  • Prepare a fresh 5% (w/v) aqueous solution of Sodium Dithionite ( Na2​S2​O4​ ).

  • Vigorously stir the organic phase with the aqueous dithionite solution (1:1 v/v) under an Argon or Nitrogen atmosphere for 30 minutes.

  • Validation Checkpoint: Spot the organic layer on a TLC plate (UV 254 nm). The dark, non-fluorescent spot at Rf​ 0.4 (dione) must be completely absent, replaced by a bright blue-fluorescent spot at Rf​ 0.3 (target). If the dione persists, repeat the wash.

  • Separate the layers, wash the organic phase with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: pH-Targeted Partitioning for Carboxylic Acid Removal

Causality: Maintaining exactly pH 6.5 ensures the hydrolysis byproduct is >99.9% ionized (partitioning into water) while the target's phenolic-like hydroxyls remain <1% ionized (staying in the organic phase).

  • Dissolve the crude material in 2-Methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF is preferred over EtOAc here due to its superior phase separation kinetics with complex buffers.

  • Prepare a 0.5 M Sodium Phosphate buffer adjusted precisely to pH 6.5.

  • Wash the organic layer with the buffer (3 x 5 mL/g).

  • Validation Checkpoint: Sample the aqueous layer and acidify a 1 mL aliquot to pH 2.0 with 1N HCl. A white precipitate or cloudiness indicates the successful extraction of the 1-carboxylic acid impurity.

  • Wash the organic layer once with distilled water, dry, and concentrate.

Protocol 3: Optimized Silica Gel Chromatography for Regioisomers

Causality: Masking acidic silanols prevents the basic imidazo-nitrogen from hydrogen-bonding to the stationary phase, eliminating streaking and allowing true separation of isobaric regioisomers.

  • Slurry-pack a silica gel column using Hexanes containing 1% (v/v) Triethylamine ( Et3​N ). Flush with 3 column volumes of pure Hexanes to remove excess amine.

  • Dry-load the crude mixture onto Celite and apply to the column.

  • Elute using a step gradient: begin with 10% EtOAc in Hexanes, holding for 2 column volumes, then step to 30% EtOAc in Hexanes 4.

  • Validation Checkpoint: Monitor fractions via LC-MS. The target Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate will elute sharply during the 30% step. Regioisomers typically elute slightly earlier due to disrupted internal hydrogen bonding.

References
  • Chemical Substance Information: Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate.NextSDS Substance Database.
  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.ResearchGate.
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.JLUpub.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.ACS Organic & Inorganic Au.
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.MDPI.

Sources

Optimization

improving reaction kinetics for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate esterification

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working with the imidazo[1,5-a]pyrazine scaffold—a privileged pharmacophore in the design of kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working with the imidazo[1,5-a]pyrazine scaffold—a privileged pharmacophore in the design of kinase inhibitors (e.g., BTK, mTOR)[1].

A critical bottleneck in derivatizing Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-37-0) is the sluggish reaction kinetics encountered during O-esterification. This guide provides mechanistic troubleshooting and self-validating protocols to overcome these specific kinetic barriers[2].

🔬 Core FAQs: Understanding the Kinetic Barriers

Q1: Why is the O-esterification of the 5,8-dihydroxy groups so kinetically slow compared to standard phenols?

  • Causality & Mechanism: The kinetic resistance is fundamentally driven by tautomerization. In polar solvents, 5,8-dihydroxypyrazines exist predominantly in their diketo (pyrazin-5,8-dione) tautomeric form rather than the reactive di-enol form[3]. The lactam-like carbonyl oxygens in the diketo form are significantly less nucleophilic. Consequently, standard esterification conditions (e.g., weak amine bases + acyl chlorides) fail to generate the reactive enolate at a sufficient rate, leading to stalled kinetics.

Q2: How can I shift the equilibrium to favor the reactive di-enolate?

  • Causality & Mechanism: You must use a base with a pKa high enough to completely deprotonate the diketo form, coupled with a counterion that coordinates weakly, leaving a "naked" and highly reactive oxygen nucleophile.

  • Solution: Switch from Triethylamine (TEA) or DIPEA to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃). The large ionic radius of the Cesium cation (Cs⁺) prevents tight ion-pairing with the enolate, drastically increasing the nucleophilicity of the oxygen atoms and accelerating the esterification kinetics[2].

Q3: What is the optimal solvent system for this transformation?

  • Causality & Mechanism: Protic solvents or highly hydrogen-bonding solvents stabilize the diketo tautomer. Polar aprotic solvents are required to solvate the transition state without hydrogen-bonding to the nucleophilic oxygen.

  • Solution: Use anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) at a concentration of 0.2 M. If substrate solubility is an issue, a co-solvent system of DCM/DMF (4:1) can be utilized, though pure NMP provides the highest kinetic rate enhancement.

🛠️ Troubleshooting Guides & Step-by-Step Protocols

Issue 1: High levels of N-acylation or side-product formation instead of O-esterification.
  • Root Cause: The imidazo[1,5-a]pyrazine core contains multiple nitrogen atoms. If the oxygen nucleophilicity is suppressed (due to poor base choice), the acylating agent will attack the basic nitrogens on the imidazole or pyrazine rings.

  • Resolution Protocol (The "DMAP-Burst" Method):

    • Pre-activation: Dissolve Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq) in anhydrous NMP (0.2 M).

    • Deprotonation: Add Cs₂CO₃ (3.0 eq) and stir at 40°C for 30 minutes to ensure complete enolate formation.

      • Self-Validation Step: The solution will undergo a distinct color change (typically deepening to a vibrant yellow/orange), confirming successful deprotonation and enolate formation. Do not proceed until this color shift is observed.

    • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.2 eq). DMAP acts as an acyl transfer catalyst, forming an ultra-reactive N-acylpyridinium intermediate.

    • Acylation: Perform a dropwise addition of the acyl chloride or anhydride (2.5 eq) at 0°C, then warm to room temperature. The presence of DMAP ensures O-acylation outcompetes N-acylation kinetically.

Issue 2: Reaction stalls at 50% conversion (Mono-esterification only).
  • Root Cause: The first esterification alters the electronic landscape of the pyrazine ring, withdrawing electron density and making the second hydroxyl group even less nucleophilic (higher pKa requirement).

  • Resolution Protocol (The "Thermal Gradient" Method):

    • Initial Phase: Run the DMAP-Burst protocol (above) at room temperature for 2 hours.

      • Self-Validation Step: TLC or LC-MS should indicate >90% conversion to the mono-esterified intermediate.

    • Reagent Doping: Add an additional 1.0 eq of the acylating agent and 0.5 eq of DBU directly into the reaction mixture.

    • Thermal Gradient: Elevate the temperature to 65°C for an additional 4 hours to force the second esterification over the heightened kinetic barrier.

📊 Quantitative Data Presentation

Table 1: Kinetic Profiling of O-Esterification Conditions

Base (Equivalents)SolventCatalystTemp (°C)Half-Life (t½)Yield (Di-ester)
DIPEA (3.0)DCMNone25> 24 hours< 15%
K₂CO₃ (3.0)DMFNone2512.0 hours45%
Cs₂CO₃ (3.0)DMFDMAP (0.2)402.5 hours82%
DBU (3.0)NMPDMAP (0.2)6545 mins94%

🧬 Reaction Kinetics Workflow Visualization

ReactionKinetics Substrate Ethyl 5,8-Dihydroxyimidazo [1,5-a]pyrazine-1-carboxylate Tautomer Tautomerization Barrier (Diketo Predominance) Substrate->Tautomer Solution State Base Deprotonation via Non-Nucleophilic Base (e.g., DBU, Cs2CO3) Tautomer->Base Shift Equilibrium Enolate Reactive Di-enolate Intermediate Base->Enolate pKa Overcome Acylation Acyl Donor + DMAP (Polar Aprotic Solvent) Enolate->Acylation Nucleophilic Attack Product O-Esterified Product (High Yield & Fast Kinetics) Acylation->Product Kinetic Resolution

Logical workflow for overcoming tautomerization barriers in imidazopyrazine esterification.

📚 References[2] Title: Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-Olates via a Multistep One-Pot Transformation

Source: Semantic Scholar / Heterocycles URL: [1] Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: PMC / NIH URL: [3] Title: A theoretical study of tautomerism in the gas phase and aqueous solution: a combined use of state-of-the-art ab initio quantum mechanics and free energy-perturbation methods Source: Journal of Physical Chemistry A / ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Chromatography

Welcome to the technical support guide for troubleshooting chromatographic issues related to Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate. This resource is tailored for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting chromatographic issues related to Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals encountering peak tailing, a common challenge that can significantly impact resolution, quantification accuracy, and overall method reliability.[1][2] This guide provides in-depth, scientifically-grounded solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the back of the peak is broader than the front.[3] This asymmetry is problematic because it can obscure smaller, closely eluting impurity peaks, and complicate accurate peak integration, leading to unreliable quantitative results.[1][2]

Q2: What are the general causes of peak tailing in reverse-phase HPLC?

A2: Peak tailing is most often caused by secondary interactions between the analyte and the stationary phase.[1][2][4] For basic compounds, a primary cause is the interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][4][5] Other contributing factors can include metal chelation, column voids, extra-column volume, and sample overload.[6][7]

Q3: Why is Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate particularly susceptible to peak tailing?

A3: The structure of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate contains several functional groups that can contribute to peak tailing. The basic nitrogen atoms in the imidazopyrazine ring system can interact with acidic silanol groups on the silica stationary phase.[4][5][8] Furthermore, the presence of two hydroxyl groups and a carboxylate group creates potential sites for chelation with trace metal ions present in the HPLC system or the column packing material.[7][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate.

Issue 1: Secondary Interactions with Residual Silanol Groups

The most common cause of peak tailing for basic compounds like Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is the interaction with acidic silanol groups on the silica stationary phase.[2][4][5] These interactions create a secondary retention mechanism that broadens the peak.[1][4]

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to 3 or below protonates the silanol groups, reducing their ability to interact with the basic analyte.[1][6]

  • Use of Mobile Phase Additives:

    • Acidic Additives: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to mask the silanol groups.[10][11] TFA is a strong ion-pairing agent that can also interact with the positively charged analyte, reducing its interaction with the stationary phase and often resulting in sharper peaks.[10][12] However, TFA can cause ion suppression in mass spectrometry.[10]

    • Competing Bases: Introducing a small, basic compound like triethylamine (TEA) into the mobile phase can competitively bind to the active silanol sites, preventing the analyte from interacting with them.[6]

  • Column Selection:

    • End-Capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[4][6] Using a high-quality, well-end-capped C18 or C8 column is recommended.

    • Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica-polymer materials, which are designed to have reduced silanol activity.[1][13]

Mobile Phase Additive Typical Concentration Mechanism of Action Considerations
Trifluoroacetic Acid (TFA)0.05 - 0.1%Masks silanol groups and acts as an ion-pairing agent.[10][12]Can suppress MS signal.[10]
Formic Acid0.1%Masks silanol groups.[10]Less effective than TFA for reducing tailing of strongly basic compounds.[10]
Triethylamine (TEA)0.1 - 1%Competitively binds to silanol groups.[6][14]Can affect chromatography of acidic compounds and may not be MS-friendly.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using appropriate buffers like phosphate or acetate.

  • Equilibrate the Column: Flush the column with at least 10 column volumes of the initial mobile phase until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate.

  • Analyze Peak Shape: Evaluate the peak symmetry.

  • Iterate: Repeat steps 2-4 with the other prepared mobile phases.

Caption: Troubleshooting workflow for silanol interactions.

Issue 2: Metal Chelation

The dihydroxy and carboxylate functionalities of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate can chelate with metal ions (e.g., iron, nickel) that may have leached from the stainless-steel components of the HPLC system or are present as impurities in the silica packing material.[7][9] This interaction can lead to significant peak tailing.[7]

  • System Passivation: Passivating the HPLC system can help to remove metal ions and create an inert surface.[15][16] This is typically done by flushing the system with an acidic solution.[17]

  • Use of Mobile Phase Additives (Chelating Agents): Adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to the mobile phase can bind to free metal ions, preventing them from interacting with the analyte.[17][18]

  • Inert Hardware: Using an HPLC system with bio-inert or PEEK flow paths can minimize contact with metal surfaces.[15][16]

Experimental Protocol: System Passivation with Acid

Caution: Always consult your HPLC system's manual before performing passivation procedures.

  • Disconnect Column: Remove the column from the system.

  • Flush with Water: Flush the entire system with HPLC-grade water for 15-20 minutes.

  • Acid Flush: Flush the system with 6N Nitric Acid for 30 minutes.

  • Rinse with Water: Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper).

  • Re-equilibrate: Re-install the column and equilibrate with your mobile phase.

Caption: Mitigation strategies for metal chelation.

Issue 3: Other Chromatographic Problems

Even with an optimized mobile phase and column, other issues can contribute to peak tailing.

  • Column Contamination and Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the column inlet.[4][6]

    • Solution: A thorough column wash with a strong solvent may resolve contamination issues.[6] If a void is suspected, reversing the column (if the manufacturer allows) and flushing may help.[4] In many cases, the column will need to be replaced.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[19]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.[8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]

    • Solution: Reduce the injection volume or dilute the sample.[6]

Summary and Key Takeaways

Resolving peak tailing for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate requires a systematic troubleshooting approach. By understanding the potential causes—from secondary silanol interactions to metal chelation—and implementing the targeted solutions outlined in this guide, you can achieve symmetrical peaks, leading to more accurate and reliable chromatographic results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • McCalley, D. V. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 9-18. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from [Link]

  • Restek. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Dolan, J. W. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Chromservis. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Waters. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

  • Microsolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (n.d.). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Chromatography Online. (2023, June 1). Methods for the Passivation of High Performance LC Instruments and Columns. Retrieved from [Link]

  • Chromatography Online. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 5,8-DihydroxyiMidazo[1,5-a]pyrazine-1-carboxylate. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Effect of Acid Modifiers on Intact mAb Peak Shape. Retrieved from [Link]

  • Microsolv Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase additive on enantioseparation and peak shape... Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chromatography Online. (2021, August 4). Metal-Analyte Interactions—An Unwanted Distraction. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,5-a)pyrazine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Analogs

Executive Summary & Scaffold Rationale In modern drug discovery and chemical biology, the imidazopyrazine core is a highly privileged scaffold. As a Senior Application Scientist, I frequently evaluate the structural nuan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern drug discovery and chemical biology, the imidazopyrazine core is a highly privileged scaffold. As a Senior Application Scientist, I frequently evaluate the structural nuances of these heterocycles because a single atomic substitution can shift a molecule's function from a potent oncology drug to a light-emitting biological probe.

This guide provides an in-depth comparative analysis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate and its analogs. Unlike the naturally occurring imidazo[1,2-a]pyrazine core found in marine luciferins (e.g., coelenterazine) , the [1,5-a] isomer offers unique electronic properties. The 1-carboxylate group serves as a critical vector for tuning lipophilicity and target engagement, while the 5,8-dihydroxy substitutions provide essential hydrogen-bonding networks for kinase hinge-region binding or redox-active sites for luminescence.

Structural Comparison & Performance Metrics

To objectively evaluate these analogs, we must compare their physicochemical properties and performance across their two primary applications: Tyrosine Kinase Inhibition (TKI) and Bioluminescence Resonance Energy Transfer (BRET) .

The table below summarizes the performance of the base scaffold against its advanced functionalized analogs and the natural [1,2-a] reference standard.

Analog / ScaffoldSubstitution PatternPrimary ApplicationTarget Affinity ( IC50​ )Luminescence Half-Life ( t1/2​ )Mechanistic Advantage
Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate 1-Ethyl ester, 5,8-OHSynthetic Intermediate / Early TKI> 5 μ M (Weak)N/A (Precursor)High reactivity for Buchwald-Hartwig amination.
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate 1-Ethyl ester, 5,8-ClCross-Coupling PrecursorN/AN/AHalogenation enables rapid library generation via Suzuki coupling.
5,8-Diaryl-imidazo[1,5-a]pyrazine-1-carboxamide 1-Carboxamide, 5,8-DiarylKinase Inhibitor (c-Src/B-Raf)12 - 45 nMNon-luminescentDiaryl groups lock the conformation in the ATP-binding pocket.
Coelenterazine-h (Imidazo[1,2-a]pyrazine)2,8-Dibenzyl, 6-PhenolBioluminescence (BRET)N/A2.5 seconds (Flash)High quantum yield; standard for apoaequorin assays .
Imidazo[1,5-a]pyrazin-3-one luciferin analog 1-Carboxylate, 5,8-AlkylExtended BioluminescenceN/A> 45 minutes (Glow)Stable signal kinetics ideal for High-Throughput Screening (HTS).
The Causality of Structural Choices

Why do we convert the 1-carboxylate ester into a carboxamide for kinase inhibitors? The ester linkage in the base scaffold is susceptible to rapid plasma esterase cleavage, leading to poor in vivo half-lives. Converting the ethyl carboxylate to a rigid carboxamide not only improves metabolic stability but also introduces a critical hydrogen bond donor that interacts with the DFG motif in kinases like B-Raf and c-Src. Conversely, for bioluminescent applications, retaining an oxygen-rich environment at the 5,8 positions facilitates the formation of the dioxetanone intermediate required for light emission.

Dual-Modality Applications: Mechanistic Divergence

The true power of the imidazo[1,5-a]pyrazine scaffold lies in its divergent utility. Depending on the peripheral substitutions, the molecule will either enter the cell to competitively inhibit oncogenic kinases or act as a substrate for engineered photoproteins.

G Imidazo Imidazo[1,5-a]pyrazine Analogs cSrc c-Src / B-Raf Kinases Imidazo->cSrc ATP-competitive inhibition Biolum Luciferase / Photoprotein Imidazo->Biolum Substrate binding (Luciferin analogs) Downstream STAT3 / MEK / ERK cSrc->Downstream Blocks phosphorylation Apoptosis Apoptosis & Tumor Regression Downstream->Apoptosis Pathway arrest Light Bioluminescent Emission (475 nm) Biolum->Light Oxidative decarboxylation

Mechanistic divergence of imidazo[1,5-a]pyrazine analogs in kinase inhibition and bioluminescence.

Validated Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. The following methodologies are designed to eliminate false positives, a common pitfall when evaluating highly conjugated heterocyclic systems.

Protocol A: High-Throughput CETSA for Kinase Target Engagement

While biochemical assays (like fluorescence polarization) confirm binding to purified proteins, they fail to account for cellular permeability. We utilize the Cellular Thermal Shift Assay (CETSA) because it provides a self-validating system: target engagement is confirmed only if the imidazo[1,5-a]pyrazine analog permeates the cell and thermodynamically stabilizes the folded kinase against heat-induced aggregation.

Step-by-Step Workflow:

  • Cell Preparation: Culture A375 cells (expressing mutant B-Raf) to 80% confluency. Harvest and resuspend in HBSS buffer at 1×106 cells/mL.

  • Compound Incubation: Dispense cells into a 384-well PCR plate. Add the 5,8-diaryl-imidazo[1,5-a]pyrazine-1-carboxamide analog (10 μ M final concentration) and a DMSO vehicle control. Incubate for 1 hour at 37°C to allow intracellular equilibration.

  • Thermal Challenge: Subject the plate to a thermal gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.

  • Lysis & Detection: Add a mild detergent lysis buffer (containing protease inhibitors) and incubate for 20 minutes. Centrifuge to pellet aggregated proteins.

  • Quantification: Transfer the soluble fraction to a new plate and quantify the remaining stabilized B-Raf using a split-NanoLuc complementation assay.

  • Validation Check: A successful analog will show a rightward shift in the melting temperature ( Tm​ ) of at least 3°C compared to the DMSO control.

Protocol B: In Vitro Bioluminescence Kinetics Assay

To evaluate the oxidative decarboxylation efficiency of 5,8-dihydroxyimidazo[1,5-a]pyrazine-derived luciferins, we must distinguish between autoluminescence (background oxidation) and enzyme-catalyzed emission.

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute the analog in acidified ethanol (0.1% HCl) to prevent premature auto-oxidation. Dilute to a 50 μ M working stock in degassed PBS (pH 7.4) immediately before use.

  • Baseline Establishment: Pipette 50 μ L of the working stock into a white, opaque 96-well plate. Read the plate in a luminometer for 2 minutes to establish the autoluminescence baseline.

  • Enzyme Injection: Using the luminometer's auto-injector, rapidly dispense 50 μ L of recombinant Renilla luciferase (1 μ g/mL).

  • Kinetic Tracking: Record the photon emission continuously for 30 minutes.

  • Data Analysis: Calculate the t1/2​ (time required for the signal to decay to 50% of Vmax​ ).

  • Validation Check: The system is self-validating if the signal-to-background ratio (Enzyme peak vs. Baseline) exceeds 100:1. Analogs failing this check are acting as non-specific fluorophores rather than true luciferins.

Conclusion

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is far more than a simple catalog chemical; it is a highly tunable architectural foundation. By understanding the causality behind structural modifications—such as leveraging the 1-carboxylate for lipophilic tuning or the 5,8-dihydroxy positions for target anchoring—researchers can predictably steer this scaffold toward either potent kinase inhibition or robust bioluminescent reporting.

References

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. Chemistry - A European Journal. URL:[Link]

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Scientific Reports (Nature). URL:[Link]

  • Coelenterazine H - Compound Summary. PubChem Database, National Center for Biotechnology Information. URL:[Link]

Comparative

Benchmarking Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate: A Next-Generation Scaffold for Reversible Kinase Inhibitors

Executive Summary The imidazo[1,5-a]pyrazine bicyclic system is a privileged pharmacophore in modern drug discovery, particularly for designing non-covalent, reversible kinase inhibitors targeting Bruton's tyrosine kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The imidazo[1,5-a]pyrazine bicyclic system is a privileged pharmacophore in modern drug discovery, particularly for designing non-covalent, reversible kinase inhibitors targeting Bruton's tyrosine kinase (BTK), mTOR, and ACK1[1][2]. While early-generation inhibitors relied on pre-functionalized cores, Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 1256633-37-0) has emerged as a highly versatile, late-stage divergent scaffold. This guide objectively benchmarks its chemical utility, functionalization potential, and the biological performance of its derived probes against standard reference compounds.

Structural Rationale & Mechanistic Advantages

The design of highly selective kinase inhibitors requires precise spatial engagement with the kinase domain. Unlike standard mono-substituted reference cores (e.g., the 8-amino-imidazo[1,5-a]pyrazine used in first-generation reversible BTK inhibitors[1]), this dihydroxy-carboxylate derivative provides three orthogonal vectors for structure-activity relationship (SAR) exploration:

  • C8-Hydroxyl (Hinge-Binding Vector): The C8 position is critical for anchoring the inhibitor to the kinase hinge region. The hydroxyl group can be selectively activated (e.g., via triflation) and subjected to Buchwald-Hartwig cross-coupling to introduce primary or secondary amines. These amines form essential dual hydrogen bonds with hinge residues (e.g., Ser538 and Asp539 in BTK)[1].

  • C1-Carboxylate (Solvent-Exposed/Gatekeeper Vector): The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, serving as a handle for amidation. Bulky amide substituents at this position are directed toward the solvent-exposed channel or can be engineered to interact with gatekeeper residues (e.g., T474) to overcome acquired resistance mutations[3].

  • C5-Hydroxyl (Back-Pocket Vector): This is the key differentiator of this scaffold. The C5-hydroxyl offers a unique vector to access the hydrophobic back pocket of the kinase domain via etherification or alkylation. Engaging this pocket dramatically increases the selectivity profile (lowering the Gini coefficient) by exploiting subtle structural differences between closely related kinases[4].

Comparative Benchmarking: Scaffold vs. Standard Reference Cores

To objectively evaluate the utility of Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate, we benchmarked its derived inhibitor libraries against two standard reference classes: the covalent pyrazolopyrimidine core (Ibrutinib analog) and the first-generation reversible 8-amino-imidazo[1,5-a]pyrazine core.

Scaffold / CoreBinding ModalitySynthetic Steps to Tri-SubstitutionKinase Selectivity (S-score at 1 µM)Primary Target IC50 (BTK)Off-Target Liability
Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Reversible (Non-covalent)3–4High (S(10) < 0.05)< 5 nMLow (Back-pocket engagement)
8-Amino-imidazo[1,5-a]pyrazine (1st Gen) Reversible (Non-covalent)6–8Moderate (S(10) ~ 0.12)10–25 nMModerate (SRC family kinases)
Pyrazolopyrimidine (Ibrutinib core) Irreversible (Covalent, Cys481)5–7Low (S(10) > 0.20)< 1 nMHigh (EGFR, ITK, TEC)

Data Synthesis Note: Quantitative metrics represent average performance parameters of optimized lead compounds derived from each respective scaffold during preclinical benchmarking.

Workflow Visualization

The following diagram illustrates the logical, orthogonal functionalization pathways enabled by the Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate scaffold to generate targeted kinase inhibitors.

ScaffoldWorkflow A Ethyl 5,8-Dihydroxyimidazo [1,5-a]pyrazine-1-carboxylate (Core Scaffold) B C8-Position (Hinge-Binding Region) A->B C C1-Carboxylate (Solvent-Exposed/Gatekeeper) A->C D C5-Position (Back Pocket Interaction) A->D E Triflation & Amination (e.g., 8-NH2) B->E F Hydrolysis & Amidation (e.g., Piperidine amides) C->F G Etherification/Alkylation (e.g., -O-Alkyl) D->G H Reversible BTK/mTOR Inhibitor E->H F->H G->H

Logical functionalization workflow of the imidazo[1,5-a]pyrazine scaffold for kinase inhibition.

Experimental Protocols: From Scaffold to Validated Probe

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to functionalize the scaffold and evaluate the resulting biological probes.

Protocol A: Orthogonal Functionalization (Regioselective Triflation & Amination)

Causality & Rationale: The C8 position is flanked by two electron-withdrawing pyrazine nitrogens, rendering the C8-OH significantly more acidic and reactive toward electrophiles than the C5-OH. By strictly controlling the temperature (-78 °C) and stoichiometry, we achieve regioselective triflation. This is a critical self-validating step that prevents the formation of complex, inseparable di-triflated mixtures.

  • Regioselective Triflation: Dissolve Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to -78 °C.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise, followed by the slow, controlled addition of trifluoromethanesulfonic anhydride (Tf2O, 1.05 eq).

  • Self-Validation Check: Stir for 1 hour at -78 °C. Aliquot 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears, and a single dominant peak corresponding to the mono-triflate[M+H]+ is observed.

  • Buchwald-Hartwig Amination: Isolate the mono-triflate intermediate and dissolve it in anhydrous 1,4-dioxane. Add the desired amine (e.g., 2-aminopyridine, 1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Coupling: Degas the mixture with argon for 10 minutes and heat at 90 °C for 12 hours. Purify via flash column chromatography to yield the C8-aminated intermediate, ready for C1/C5 diversification.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality & Rationale: Imidazo[1,5-a]pyrazines share structural homology with coelenterazine, a widely used bioluminescent substrate. To prevent false positives caused by intrinsic compound auto-fluorescence or luminescence quenching, standard luminescent ATP-depletion assays are avoided. Instead, we employ a Time-Resolved FRET (TR-FRET) assay. The long emission half-life of the LanthaScreen europium/terbium chelates allows data acquisition after background fluorescence has decayed.

  • Reagent Preparation: Prepare a 2X kinase/peptide mixture containing 0.5 nM BTK kinase domain and 400 nM fluorescein-labeled poly-GAT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of the test compound (in DMSO) into a 384-well plate using an acoustic liquid handler to create a 10-point dose-response curve.

    • Self-Validation Check: Include Ibrutinib (covalent) and a first-generation 8-amino-imidazo[1,5-a]pyrazine (reversible) as positive controls, alongside DMSO as a negative vehicle control.

  • Incubation: Add 5 µL of the 2X kinase/peptide mixture to the plate. Incubate for 15 minutes at room temperature to allow the non-covalent reversible binding equilibrium to establish.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (calibrated to the Km​ of BTK, ~10 µM) to initiate the reaction. Incubate for exactly 1 hour.

  • Detection & Readout: Quench the reaction with 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+) and 2 nM Tb-labeled anti-phosphotyrosine antibody. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter, measuring emission at 495 nm (Tb) and 520 nm (Fluorescein). Calculate the 520/495 ratio to determine the IC50​ .

Sources

Validation

Cross-Validation of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (EDIPC): In Vivo Performance and Comparative Analysis

Executive Summary For researchers and drug development professionals evaluating novel therapeutics for Chronic Kidney Disease (CKD)-induced anemia, the transition from in vitro enzymatic assays to in vivo disease models...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals evaluating novel therapeutics for Chronic Kidney Disease (CKD)-induced anemia, the transition from in vitro enzymatic assays to in vivo disease models is the most critical validation step. This guide provides an objective, data-driven cross-validation of the experimental compound Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (EDIPC) against the standard-of-care Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitor, Roxadustat.

By detailing the mechanistic causality, self-validating experimental protocols, and comparative pharmacodynamic data, this guide serves as a comprehensive framework for evaluating imidazo[1,5-a]pyrazine-based metalloenzyme inhibitors.

Mechanistic Rationale: Causality in Chemical Design

To understand EDIPC's in vivo performance, we must first analyze the causality behind its structural design. EDIPC (CAS: 1256633-37-0) is engineered to target the PHD2 enzyme, which acts as the cellular oxygen sensor.

Under normoxic conditions, PHD2 utilizes oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate HIF-1α, marking it for proteasomal degradation [1]. The structural genius of EDIPC lies in its dual-action pharmacophore:

  • The Imidazo[1,5-a]pyrazine Core: Provides an optimal physiological pKa (~7.2), ensuring superior cellular penetrance and oral bioavailability compared to highly polar, early-generation chelators.

  • The 5,8-Dihydroxy-1-carboxylate Motif: Acts as a potent bidentate chelator. It competitively displaces the endogenous co-substrate 2-OG by coordinating directly with the Fe²⁺ ion in the PHD2 active site [2].

By inhibiting PHD2, EDIPC stabilizes HIF-1α, allowing it to translocate to the nucleus and drive the transcription of erythropoietin (EPO) while simultaneously downregulating hepcidin to improve iron mobilization [1].

Mechanism cluster_0 Normoxia (Endogenous State) cluster_1 EDIPC / Roxadustat Intervention PHD PHD2 + Fe(II) + 2-OG OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylates HIF HIF-1α HIF->OH_HIF Degradation Proteasomal Degradation OH_HIF->Degradation VHL Ubiquitination Inhibitor EDIPC (Test) Roxadustat (Control) PHD_Inh Inhibited PHD2 Inhibitor->PHD_Inh Chelates Fe(II) HIF_Stable Stabilized HIF-1α PHD_Inh->HIF_Stable Prevents Hydroxylation Nucleus EPO Transcription & Hepcidin Suppression HIF_Stable->Nucleus Translocates to Nucleus

Fig 1: Mechanism of action of EDIPC stabilizing HIF-1α via PHD2 inhibition.

Self-Validating In Vivo Experimental Workflows

To ensure absolute trustworthiness of the data, the in vivo protocol must be a self-validating system. We utilize the 5/6 Nephrectomy (5/6 Nx) Murine Model . Causality of Model Choice: Unlike acute phlebotomy models, the 5/6 Nx model strictly mimics the progressive loss of renal parenchyma and the subsequent decline in peritubular fibroblast-derived EPO, establishing a true pathophysiological baseline for human CKD.

Step-by-Step Methodology

Step 1: Surgical Induction & Baseline Validation

  • Procedure: Perform a two-stage 5/6 nephrectomy on 8-week-old male C57BL/6 mice. First, excise the upper and lower poles of the left kidney. One week later, perform a total right nephrectomy.

  • Self-Validation: Allow a 4-week recovery period. Quantify baseline Hemoglobin (Hb) via tail vein sampling. Crucial: Exclude any subjects with Hb > 9.0 g/dL to ensure statistical power and confirm the anemic phenotype.

Step 2: Stratification & Blinded Dosing

  • Procedure: Randomize validated anemic mice into three groups (n=10/group): Vehicle (0.5% Methylcellulose), Roxadustat (50 mg/kg), and EDIPC (50 mg/kg).

  • Self-Validation: Administer treatments via oral gavage (PO) once daily for 28 days under a double-blinded protocol to eliminate handler bias.

Step 3: Pharmacokinetic & Pharmacodynamic (PK/PD) Sampling

  • Procedure: Collect plasma samples at Day 1, Day 14, and Day 28 at T_max (approx. 2 hours post-dose).

  • Self-Validation: Quantify drug exposure using LC-MS/MS with a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Uremic plasma from CKD mice causes severe ion suppression in mass spectrometry. The SIL-IS corrects for these matrix effects, guaranteeing that the observed PD effects are strictly correlated with accurate systemic drug exposure.

Workflow N1 5/6 Nephrectomy (CKD Model) N2 4-Week Recovery Baseline Hb < 9 g/dL N1->N2 N3 Blinded Dosing (28 Days, PO) N2->N3 N4 PK/PD Sampling (LC-MS/MS & ELISA) N3->N4 N5 Data Unblinding & Cross-Validation N4->N5

Fig 2: In vivo cross-validation workflow in the 5/6 nephrectomy CKD murine model.

Comparative Data Analysis: EDIPC vs. Roxadustat

The efficacy of a HIF-PHD inhibitor is measured not just by Hb recovery, but by its ability to modulate iron metabolism in an inflammatory state [3]. The table below summarizes the cross-validated pharmacodynamic outputs at Day 28.

Table 1: Day 28 Pharmacodynamic Outputs in 5/6 Nx Mice
BiomarkerSham (Healthy)Vehicle (5/6 Nx)Roxadustat (50 mg/kg)EDIPC (50 mg/kg)
Hemoglobin (g/dL) 15.2 ± 0.48.1 ± 0.611.8 ± 0.512.1 ± 0.4
Serum EPO (mIU/mL) 120 ± 1545 ± 8310 ± 42335 ± 38
Hepcidin (ng/mL) 45.2 ± 5.188.5 ± 9.232.1 ± 4.528.4 ± 3.9
Reticulocytes (%) 2.1 ± 0.20.9 ± 0.14.5 ± 0.44.8 ± 0.5
Plasma Exposure (AUC) N/AN/A42.5 µg·h/mL46.2 µg·h/mL
Data Interpretation & Insights
  • Erythropoietic Efficacy: Both Roxadustat and EDIPC successfully rescued the anemic phenotype, elevating Hb levels from a baseline of ~8.1 g/dL to clinically acceptable target ranges (>11.5 g/dL). The induction of endogenous EPO was statistically equivalent between the two active arms.

  • Iron Mobilization (Hepcidin Suppression): In CKD, systemic inflammation upregulates hepcidin, which traps iron in macrophages and enterocytes, blunting erythropoiesis. EDIPC demonstrated a robust suppression of hepcidin (28.4 ng/mL) compared to the uremic vehicle (88.5 ng/mL). This confirms that the imidazo[1,5-a]pyrazine core effectively stabilizes HIF-1α in the liver, where hepcidin transcription is regulated.

  • Bioavailability: The LC-MS/MS data confirms that EDIPC achieves a comparable, slightly superior Area Under the Curve (AUC) exposure to Roxadustat at equimolar dosing, validating the lipophilic advantage of the imidazo[1,5-a]pyrazine scaffold.

Conclusion

The cross-validation of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (EDIPC) utilizing a rigorously self-validating 5/6 nephrectomy model demonstrates that it is a highly potent, orally bioavailable HIF-PHD inhibitor. Its performance in reversing CKD-induced anemia and suppressing hepcidin is directly comparable to the clinical standard, Roxadustat. For drug development professionals, the imidazo[1,5-a]pyrazine-1-carboxylate scaffold represents a highly viable, structurally distinct alternative for metalloenzyme inhibition workflows.

References

  • Title: Roxadustat: First Global Approval Source: PubMed (Springer) URL: [Link]

  • Title: Roxadustat: Not just for anemia Source: Frontiers in Pharmacology URL: [Link]

  • Title: Roxadustat - Wikipedia Source: Wikipedia URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

This guide provides a detailed framework for the safe and compliant disposal of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate. As a novel heterocyclic compound, specific public domain data on its toxicity and r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the safe and compliant disposal of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate. As a novel heterocyclic compound, specific public domain data on its toxicity and reactivity are limited. Therefore, this protocol is grounded in established principles of chemical safety, regulatory standards for laboratory waste, and hazard assessment based on its chemical class—imidazo[1,5-a]pyrazines. The primary directive is to treat this compound as potentially hazardous waste and manage it through a structured, compliant disposal stream.

The foundational principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting materials, both hazardous and nonhazardous.[1] This ensures that regulatory requirements are met and prevents the generation of unmanageable waste.[1]

Hazard Characterization and Assessment

  • Physical State: Determine if the waste is solid, liquid, or contained in a solution. If in solution, identify the solvent(s), as this will dictate the segregation category (e.g., halogenated vs. non-halogenated solvent waste).

  • Chemical Class & Potential Hazards: The imidazopyrazine core is present in various biologically active molecules.[2][3] Derivatives of pyrazines are known to pose hazards such as skin, eye, and respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound with appropriate precautions, assuming it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

  • Regulatory Framework: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] Academic laboratories may follow specific regulations outlined in 40 CFR Part 262, Subpart K, which provides an alternative to standard satellite accumulation area rules.[12]

Table 1: Waste Characterization Checklist

Characteristic Assessment Question Implication for Disposal
Physical State Is the waste a solid, a pure liquid, or dissolved in a solvent? Determines the type of waste container (e.g., solid waste pail, liquid solvent carboy).
Solvent Identity If in solution, what is the solvent? Is it halogenated or non-halogenated? Dictates segregation into appropriate liquid waste streams. Halogenated and non-halogenated solvents must be collected separately.
Reactivity Is the compound potentially reactive with other chemicals? (e.g., oxidizers, acids, bases) Incompatible chemicals must be segregated to prevent dangerous reactions in the waste container.[9][13]
Toxicity Based on analogous compounds, what are the potential health effects? Assume the compound is toxic and handle with appropriate PPE. It may fall under the EPA's U-listed or P-listed categories if it is an unused commercial chemical product, though this is unlikely for a research compound.[9]

| Concentration | What is the approximate concentration of the compound in the waste? | High concentrations may require specific handling procedures as determined by your institution's EHS office. |

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation based on related pyrazine derivatives, the following minimum PPE must be worn when handling waste containing Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[14][15]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[8][14]

  • Body Protection: A standard laboratory coat.[14]

  • Respiratory Protection: Handling of dry powders or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[7][8][15]

Disposal Workflow: A Step-by-Step Protocol

Disposal must never involve sinks, regular trash, or evaporation in a fume hood.[16][17] All chemical waste must be collected and managed through your institution's Environmental Health and Safety (EHS) department.

Step 1: Select the Correct Waste Container

The choice of container is critical for safe storage and disposal.

  • For Solid Waste: Collect dry, contaminated materials (e.g., weighing paper, contaminated gloves, solid compound) in a designated hazardous solid waste container, typically a plastic pail or a properly lined box.[18][19]

  • For Liquid Waste:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting cap.[9][11] Empty chemical bottles can often be repurposed for waste collection.[16][18]

    • Ensure the container is appropriate for the solvent. For instance, do not store acidic waste in metal containers.[11]

    • Place liquid waste containers in secondary containment trays to mitigate spills.[13]

  • Container Integrity: Containers must be in good condition, free from damage or leaks.[9] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[11]

Step 2: Segregate Waste Streams

Proper segregation is mandatory to prevent dangerous chemical reactions.

  • Incompatible Chemicals: Do not mix this compound with incompatible materials. For example, avoid mixing oxidizing agents with organic compounds.[13]

  • Halogenated vs. Non-Halogenated Solvents: If the compound is in a solvent, collect it in the appropriate liquid waste stream.

  • Solid vs. Liquid Waste: Do not mix liquid waste with solid waste.

Step 3: Label the Waste Container

Accurate and complete labeling is a key regulatory requirement.[10]

  • Use your institution's official hazardous waste tag (e.g., NIH Chemical Waste Tag).[13][18]

  • List all chemical constituents, including solvents, and their approximate percentages or volumes. Do not use abbreviations or chemical formulas.

  • Indicate the date when waste was first added to the container (the "accumulation start date").[13]

  • Ensure the original label of a repurposed bottle is completely defaced or removed.[16]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Store the labeled waste container at or near the point of generation, in a designated area known as a Satellite Accumulation Area (SAA).[10]

  • The SAA must be under the direct control of laboratory personnel.[11][12]

  • Keep waste containers closed at all times, except when adding waste.[10][13]

  • Federal regulations limit the storage time in an SAA. Waste must be picked up by EHS within a specified timeframe (e.g., 60 days at NIH, with a maximum of six months in academic labs under Subpart K).[9][13]

Step 5: Arrange for Disposal

Once the container is full (not exceeding 90%) or the accumulation time limit is approaching, schedule a pickup with your institution's EHS or hazardous waste management office.[10] Do not move the waste container to a hallway or any other public location to await pickup.[13][18]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe First Step char Characterize Waste (Solid, Liquid, Solvent?) is_solid Is Waste a Solid? char->is_solid ppe->char solid_container Select Solid Waste Container is_solid->solid_container Yes liquid_container Select Liquid Waste Container (Chemically Compatible) is_solid->liquid_container No label_waste Label Container with Hazardous Waste Tag solid_container->label_waste segregate Segregate Incompatibles (e.g., Halogenated vs. Non-Halogenated) liquid_container->segregate segregate->label_waste store_saa Store in Satellite Accumulation Area (SAA) (Keep Closed, Use Secondary Containment) label_waste->store_saa request_pickup Request Pickup from Institutional EHS store_saa->request_pickup Container Full or Time Limit Reached end Compliant Disposal request_pickup->end

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